Product packaging for Levosulpiride-d3(Cat. No.:CAS No. 124020-27-5)

Levosulpiride-d3

Cat. No.: B119565
CAS No.: 124020-27-5
M. Wt: 344.4 g/mol
InChI Key: BGRJTUBHPOOWDU-XTRIYBSESA-N
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Description

Levosulpiride-d3, also known as this compound, is a useful research compound. Its molecular formula is C15H23N3O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O4S B119565 Levosulpiride-d3 CAS No. 124020-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJTUBHPOOWDU-XTRIYBSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512625
Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124020-27-5
Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levosulpiride-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Levosulpiride-d3, focusing on its molecular targets, signaling pathways, and the impact of deuteration on its pharmacological profile.

Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with a dual mechanism of action, functioning as a selective dopamine D2 receptor antagonist and a moderate serotonin 5-HT4 receptor agonist.[1][2][3] this compound is the deuterated analog of Levosulpiride, where one or more hydrogen atoms have been replaced by deuterium.[4][5][6] This isotopic substitution is primarily intended to alter the pharmacokinetic properties of the drug through the kinetic isotope effect, which can lead to a slower rate of metabolism and potentially a longer half-life.[7][8][9][10][11][12] The core pharmacodynamic mechanism of this compound is expected to be identical to that of Levosulpiride.

Primary Pharmacological Targets

The therapeutic effects of this compound are mediated through its interaction with two primary receptor systems: the dopaminergic and serotonergic systems.

  • Dopamine D2 Receptor Antagonism: Levosulpiride is a selective antagonist of the D2-like dopamine receptors, with a higher affinity for D2 and D3 receptors compared to D1, D4, and D5 receptors.[13] This antagonism is central to its antipsychotic and antiemetic effects.[14][15] In the gastrointestinal tract, blockade of D2 receptors on enteric neurons leads to an increase in acetylcholine release, which enhances gastrointestinal motility.[3][15]

  • Serotonin 5-HT4 Receptor Agonism: Levosulpiride also acts as a moderate agonist at the serotonin 5-HT4 receptor.[1][2] Activation of 5-HT4 receptors in the gastrointestinal tract further contributes to its prokinetic effects by promoting the release of acetylcholine.[3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the non-deuterated parent compound, Levosulpiride. It is anticipated that the receptor binding affinities (Ki values) of this compound would be very similar to Levosulpiride, as deuteration typically has a minimal effect on direct receptor interactions. The primary differences are expected in pharmacokinetic parameters.

ParameterReceptor/EnzymeValueSpecies/SystemReference
Binding Affinity (Ki) Dopamine D2 Receptor~ 0.015 µMRecombinant[13]
Dopamine D3 Receptor~ 0.013 µMRecombinant[13]
Dopamine D4 Receptor~ 1 µMRecombinant[13]
Dopamine D1 Receptor~ 45 µMRecombinant[13]
Dopamine D5 Receptor~ 77 µMRecombinant[13]
Functional Activity Serotonin 5-HT4 ReceptorModerate AgonistGuinea-pig isolated gastrointestinal tract[2]
Pharmacokinetics (Human)
Elimination Half-life (t1/2)~7.0 h (IM, 25 mg single dose)Human[16]
Cmax~441 ng/mL (IM, 25 mg single dose)Human[16]
Tmax< 0.5 h (IM)Human[16]
Bioavailability~23.4% (Oral)Human[17]

Signaling Pathways

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades.

Dopamine D2 Receptor Antagonism Signaling Pathway:

D2_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Levosulpiride_d3 Levosulpiride_d3 Levosulpiride_d3->D2_Receptor G_protein Gi/o Protein D2_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response

Caption: Dopamine D2 Receptor Antagonism by this compound.

Serotonin 5-HT4 Receptor Agonism Signaling Pathway:

HT4_Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levosulpiride_d3 Levosulpiride_d3 HT4_Receptor Serotonin 5-HT4 Receptor Levosulpiride_d3->HT4_Receptor G_protein Gs Protein HT4_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Stimulation of Cellular Response PKA->Cellular_Response

Caption: Serotonin 5-HT4 Receptor Agonism by this compound.

Impact of Deuteration on Pharmacokinetics

The substitution of hydrogen with deuterium in this compound can significantly alter its pharmacokinetic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7][8][9][10][11][12]

Expected Effects of Deuteration:

  • Reduced Metabolism: Deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism.

  • Increased Half-life: A slower metabolic rate can lead to a longer elimination half-life (t1/2).

  • Increased Exposure: The area under the plasma concentration-time curve (AUC) may be increased.

  • Reduced Peak Concentration (Cmax) Fluctuation: A more stable metabolic profile might lead to less fluctuation in plasma drug levels.

  • Potential for Lower Dosing: Improved pharmacokinetic parameters could potentially allow for lower or less frequent dosing.

Logical Flow of Deuteration's Impact:

Deuteration_Impact Levosulpiride_d3 This compound (Deuterated) Stronger_Bond Stronger C-D Bond (vs. C-H) Levosulpiride_d3->Stronger_Bond Slower_Metabolism Slower Enzymatic Metabolism (KIE) Stronger_Bond->Slower_Metabolism Altered_PK Altered Pharmacokinetics Slower_Metabolism->Altered_PK Clinical_Implications Potential for: - Increased Half-life - Increased Exposure (AUC) - Reduced Dosing Frequency Altered_PK->Clinical_Implications D2_Binding_Workflow Prepare_Reagents Prepare Reagents: - Cell Membranes (D2R) - [3H]-Spiperone - this compound dilutions - Assay Buffer Incubation Incubate Reagents in 96-well plate Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis HT4_Functional_Workflow Cell_Culture Culture 5-HT4R- expressing cells Stimulation Stimulate cells with This compound dilutions Cell_Culture->Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax cAMP_Measurement->Data_Analysis

References

Synthesis and Characterization of Levosulpiride-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of Levosulpiride-d3, an isotopically labeled version of the atypical antipsychotic and prokinetic agent, Levosulpiride. The introduction of a deuterium-labeled methoxy group (d3) makes this compound an ideal internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic and analytical workflows.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: (S)-(-)-2-aminomethyl-1-ethylpyrrolidine and methyl 2-(methoxy-d3)-5-sulfamoylbenzoate . These intermediates are then coupled to yield the final product.

Synthesis of Intermediates

1.1.1. (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (Intermediate 1)

This chiral amine can be synthesized via reductive amination of (S)-2-formylpyrrolidine with ethylamine in the presence of a reducing agent like sodium triacetoxyborohydride under mild acidic conditions.[1] Alternatively, electrolytic reduction of 1-ethyl-2-nitromethylene-pyrrolidine can be employed.[2][3]

1.1.2. Methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (Intermediate 2)

The synthesis of this deuterated intermediate begins with a suitable precursor, such as methyl 2-hydroxy-5-sulfamoylbenzoate. The phenolic hydroxyl group is then methylated using a deuterated methylating agent, for instance, deuterated methyl iodide (CD3I), in the presence of a base.

A general procedure for the synthesis of the non-deuterated analog, methyl 2-methoxy-5-sulfamoylbenzoate, involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a copper catalyst.[4][5][6][7] To obtain the deuterated version, the starting material would be methyl 2-hydroxy-5-chlorobenzoate, which would first be deuteromethylated.

Final Synthesis of this compound

The final step is the amidation reaction between (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (Intermediate 1) and methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (Intermediate 2).

Experimental Protocol:

  • In a round-bottom flask, dissolve methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (1.0 eq) in a suitable solvent such as methanol.

  • Add (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (1.1 eq) to the solution.

  • Heat the reaction mixture at reflux for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis I1 (S)-(-)-2-aminomethyl- 1-ethylpyrrolidine FP this compound I1->FP Amidation I2 Methyl 2-(methoxy-d3)- 5-sulfamoylbenzoate I2->FP

A high-level overview of the this compound synthesis workflow.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A typical reversed-phase HPLC method can be employed.

Experimental Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Detection: UV detection at a suitable wavelength (e.g., 238 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

The retention time of this compound is expected to be very similar to that of non-deuterated Levosulpiride under the same chromatographic conditions.

ParameterValue
Purity (by HPLC) >98%
Retention Time Approximately 8.12 min (method dependent)[8]
Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and assessing the degree of deuterium incorporation. Electrospray ionization (ESI) in positive mode is commonly used.

Expected Observations:

  • The protonated molecule [M+H]+ for this compound should be observed at m/z 345.4, which is 3 units higher than that of Levosulpiride (m/z 342.4).

  • Fragmentation patterns will be similar to Levosulpiride, with the key difference being the mass of fragments containing the deuterated methoxy group. A common fragment for Levosulpiride is observed at m/z 112.2, corresponding to the ethylpyrrolidine moiety, which should remain unchanged for this compound.[9]

IonExpected m/z (Levosulpiride)Expected m/z (this compound)
[M+H]+ 342.4345.4
Major Fragment 112.2112.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium label. Both ¹H NMR and ¹³C NMR spectra are acquired.

Expected ¹H NMR Observations:

  • The spectrum of this compound will be very similar to that of Levosulpiride, with the notable absence of the singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.9 ppm.

  • The integration of the remaining proton signals should be consistent with the structure.

Expected ¹³C NMR Observations:

  • The carbon signal of the deuterated methoxy group (-OCD₃) will be observed as a multiplet due to carbon-deuterium coupling and will be shifted slightly upfield compared to the non-deuterated analog. The signal for the methoxy carbon in Levosulpiride is typically around 56 ppm.

NucleusLevosulpiride (Characteristic Shifts, ppm)This compound (Expected Observations)
¹H NMR ~3.9 (s, 3H, -OCH₃)Absence of the singlet at ~3.9 ppm
¹³C NMR ~56 (-OCH₃)Upfield shifted multiplet

Below is a diagram representing the analytical characterization workflow.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization S Synthesized this compound HPLC HPLC S->HPLC Purity Assessment MS Mass Spectrometry S->MS Molecular Weight Confirmation NMR NMR Spectroscopy S->NMR Structural Elucidation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Levosulpiride-d3

Introduction

This compound is the deuterated analog of Levosulpiride, an atypical antipsychotic and prokinetic agent.[1][2] As the (S)-enantiomer of Sulpiride, Levosulpiride exhibits selective antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.[3][4][5] The incorporation of deuterium atoms (d3) in the methoxy group makes it a valuable internal standard for pharmacokinetic and analytical studies, allowing for precise quantification in biological matrices through mass spectrometry and liquid chromatography.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below, providing a foundational dataset for researchers.

Table 1: General Chemical Properties of this compound
PropertyValueReference
IUPAC Name (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide[2]
Synonyms Levosulpiride D3, (-)-Sulpiride-d3, L-Sulpiride-d3[2]
Molecular Formula C15H20D3N3O4S[1][6]
Molecular Weight 344.44 g/mol [1][7]
CAS Number 124020-27-5[1][6]
Parent Drug CAS 23672-07-3 (Levosulpiride)[1]
Appearance White to off-white solid[1]
Purity 99.79%[1]
Table 2: Solubility and Storage of this compound
ParameterDetailsReference
Solubility DMSO: 50 mg/mL (145.16 mM) (Requires sonication)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]
Shipping Room temperature in the continental US[1]

Experimental Protocols and Methodologies

The characterization and quantification of this compound involve several standard analytical techniques. Below are detailed methodologies for key experiments.

Workflow for Characterization and Quantification

G General Experimental Workflow for this compound Analysis cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Purity & Quantification synthesis Deuterated Synthesis purification Purification synthesis->purification nmr ¹H-NMR & ¹³C-NMR purification->nmr Structural Confirmation ms Mass Spectrometry (MS) purification->ms Structural Confirmation ir IR Spectroscopy purification->ir Structural Confirmation hplc RP-HPLC purification->hplc Purity Assessment plasma_extraction Plasma Sample Extraction hplc->plasma_extraction Method Development bioanalysis Bioanalytical LC-MS/MS plasma_extraction->bioanalysis Pharmacokinetic Studies

Caption: Workflow for this compound Synthesis and Analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for determining the purity of this compound and for its quantification in pharmaceutical formulations.

  • Instrumentation: Agilent Tech Gradient System with an auto-injector, UV (DAD) detector, and a C18 column (250mm x 4.6mm, 5µm particle size).[8]

  • Mobile Phase: A mixture of methanol and water (containing 0.1% orthophosphoric acid, pH adjusted to 3.2) in a 45:55 ratio.[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Detection Wavelength: 219 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.[8]

  • Sample Preparation:

    • Prepare a stock solution of this compound (100 µg/mL) by dissolving an accurately weighed amount in the mobile phase.

    • Create a series of calibration standards (e.g., 10-50 µg/mL) by diluting the stock solution with the mobile phase.[9]

    • Filter all solutions through a 0.22 µm nylon syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of unknown samples by interpolation from this curve. The retention time for Levosulpiride is approximately 2.93 minutes under these conditions.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This protocol is designed for the quantification of Levosulpiride in human plasma, using this compound as an internal standard.

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer.

  • Sample Preparation (Plasma Extraction):

    • To 500 µL of human plasma, add the internal standard (this compound).

    • Perform liquid-liquid extraction by adding 3 mL of an ethyl acetate/methylene chloride mixture (5:1, v/v).[10]

    • Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18.

    • Mobile Phase: Methanol and 20 mM phosphate buffer (pH 3.5) in a 16:84 (v/v) ratio.[10]

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Levosulpiride and this compound.

  • Quantification: The concentration of Levosulpiride is determined by the ratio of its peak area to that of the this compound internal standard. The limit of quantification is typically around 5 ng/mL.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural elucidation and confirmation of this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

  • ¹H-NMR: The proton NMR spectrum will confirm the presence of all protons in the molecule. The key indicator for this compound is the significant reduction or absence of the methoxy signal (a singlet typically around 3.8-4.0 ppm) compared to the non-deuterated standard.

  • ¹³C-NMR: The carbon NMR spectrum will show all the carbon atoms in the molecule. The carbon of the deuterated methoxy group will exhibit a multiplet due to carbon-deuterium coupling, confirming the position of the label.

Pharmacology and Signaling Pathways

Levosulpiride's therapeutic effects are mediated through its interaction with dopaminergic and serotonergic systems.[3][4][12]

Dopamine D2 Receptor Antagonism

Levosulpiride acts as a selective antagonist at presynaptic and postsynaptic D2 dopamine receptors.[12][13] In the central nervous system, D2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs).[14][15] Their antagonism by Levosulpiride leads to a disinhibition of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[14][16] This pathway is crucial for its antipsychotic effects.

G Dopamine D2 Receptor Antagonism by this compound cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Levosulpiride This compound Levosulpiride->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates Response Inhibition of Downstream Signaling (e.g., K+ channel activation, Ca2+ channel inhibition) cAMP->Response Modulates ATP ATP ATP->AC

Caption: this compound blocks the inhibitory Gαi/o pathway.

Serotonin 5-HT4 Receptor Agonism

Levosulpiride also functions as an agonist at 5-HT4 receptors, particularly in the gastrointestinal tract.[4][5] These receptors are coupled to Gαs proteins.[17] Agonism by Levosulpiride stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[17] This pathway enhances acetylcholine release, which promotes gastrointestinal motility, explaining its prokinetic effects.[4] Additionally, 5-HT4 receptor activation can engage Src-dependent pathways to modulate ERK signaling.[18][19]

G Serotonin 5-HT4 Receptor Agonism by this compound cluster_membrane Plasma Membrane HT4R 5-HT4 Receptor G_protein Gαs Protein HT4R->G_protein Src Src Kinase HT4R->Src G-protein independent AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ERK ERK Pathway Src->ERK Activates Levosulpiride This compound Levosulpiride->HT4R Activates PKA Protein Kinase A cAMP->PKA Activates ATP ATP ATP->AC Response Increased Acetylcholine Release & Prokinetic Effects PKA->Response ERK->Response Modulates

Caption: this compound stimulates the Gαs-coupled 5-HT4 receptor.

Conclusion

This compound is a critical tool for the precise and reliable quantification of Levosulpiride in research and clinical settings. Its well-defined physical and chemical properties, combined with established analytical protocols, ensure its utility in pharmacokinetic, metabolic, and bioequivalence studies. A thorough understanding of its dual-action mechanism on dopamine D2 and serotonin 5-HT4 receptors is essential for its application in drug development and neuroscience research. The data and methodologies presented in this guide offer a comprehensive resource for professionals working with this stable isotope-labeled compound.

References

Technical Guide: Levosulpiride-d3 Identification

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential identification information for Levosulpiride-d3, a deuterated analog of Levosulpiride. It is intended for researchers, scientists, and professionals in drug development who require precise data for analytical and research purposes. This compound serves as a valuable internal standard in pharmacokinetic and analytical studies due to its isotopic labeling[1].

Chemical Identity

Below is a summary of the key identifiers for this compound.

IdentifierValue
CAS Number 124020-27-5[1][2][3][4][5]
Molecular Formula C₁₅H₂₀D₃N₃O₄S[2][4]
Molecular Weight 344.4 g/mol [2][4]

Synonyms and Nomenclature

This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

Synonym
(-)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-sulfamoyl-o-anisamide-d3[1][4]
(-)-Sulpiride-d3[1]
(S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide[1][4][6]
5-(Aminosulfonyl)-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-(methoxy-d3)benzamide[1]
L-Sulpiride-d3[1]
Levobren-d3[1][4]
Levopraid-d3[1][4]
Levopride-d3[4]
RV-12309-d3[3][5]
S-(-)-Sulpiride-d3[3][5]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathways are beyond the scope of this identification guide. Levosulpiride, the parent compound, is a selective antagonist of dopamine D2 and D3 receptors, functioning as an atypical antipsychotic and prokinetic agent[7]. The deuterated form, this compound, is primarily used as a tracer or internal standard in studies investigating the pharmacokinetics and metabolism of Levosulpiride[1][3]. For specific experimental methodologies, researchers should consult relevant pharmacokinetic or analytical chemistry literature.

Logical Relationship of Compound Identification

The following diagram illustrates the relationship between the primary identifiers and the various synonyms for this compound, aiding in a clear understanding of its nomenclature.

cluster_synonyms Synonyms CAS: 124020-27-5 CAS: 124020-27-5 This compound This compound This compound->CAS: 124020-27-5 (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide This compound->(S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide (-)-Sulpiride-d3 (-)-Sulpiride-d3 This compound->(-)-Sulpiride-d3 L-Sulpiride-d3 L-Sulpiride-d3 This compound->L-Sulpiride-d3 RV-12309-d3 RV-12309-d3 This compound->RV-12309-d3 Synonyms Synonyms

Caption: Relationship between the primary name and CAS number of this compound and its common synonyms.

References

Deuterium-Labeled Levosulpiride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and application of deuterium-labeled Levosulpiride for research purposes. The strategic incorporation of deuterium into the Levosulpiride molecule offers a powerful tool for investigating its pharmacokinetic profile, metabolic fate, and target engagement. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and relevant data to facilitate the use of this valuable research compound.

Introduction to Levosulpiride and the Rationale for Deuterium Labeling

Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with both antipsychotic and prokinetic properties. Its therapeutic effects are primarily mediated through the selective antagonism of dopamine D2 receptors, with additional activity at serotonin 5-HT4 receptors.[1][2][3] Levosulpiride is used in the treatment of various psychiatric and gastrointestinal disorders.[1]

Deuterium labeling involves the replacement of hydrogen atoms with their stable isotope, deuterium. This substitution can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This increased bond strength can lead to a "kinetic isotope effect," slowing down metabolic processes that involve the cleavage of this bond.[4] In drug discovery and development, this can translate to a more favorable pharmacokinetic profile, including increased metabolic stability, a longer half-life, and potentially reduced formation of toxic metabolites.[4][5]

Deuterium-labeled Levosulpiride, specifically N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide (Levosulpiride-d3), is a valuable tool for:

  • Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of Levosulpiride with greater accuracy and to differentiate it from its non-labeled counterpart in co-administration studies.

  • Metabolic Profiling: To identify metabolites and elucidate metabolic pathways by tracking the deuterium label.

  • Target Engagement Studies: As an internal standard in quantitative mass spectrometry-based assays to measure receptor occupancy.

Physicochemical Properties

The key physicochemical properties of Levosulpiride and its deuterated analog are summarized below.

PropertyLevosulpirideThis compound
Chemical Name (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(aminosulfonyl)-2-methoxybenzamideN-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide
Molecular Formula C₁₅H₂₃N₃O₄SC₁₅H₂₀D₃N₃O₄S
Molecular Weight 341.43 g/mol 344.44 g/mol
Appearance White to off-white solid powderWhite to off-white solid powder
Isotopic Purity Not ApplicableTypically >98%

Synthesis of Deuterium-Labeled Levosulpiride (this compound)

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be adapted from the synthesis of related benzamide derivatives. The key step is the introduction of the trideuteriomethoxy group.

Plausible Synthetic Pathway:

A potential multi-step synthesis could start from a suitable salicylic acid derivative. The critical step involves the O-methylation of a 2-hydroxybenzamide intermediate using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄).

G cluster_synthesis Plausible Synthesis of this compound A 2-Hydroxy-5-sulfamoylbenzoic acid B Amide Formation with (S)-2-(Aminomethyl)-1-ethylpyrrolidine A->B Coupling Reagents C 2-Hydroxy-N-((1-ethyl-2-pyrrolidinyl)methyl) -5-sulfamoylbenzamide B->C D O-Methylation with Trideuteriomethylating Agent (e.g., CD3I) C->D Base (e.g., K2CO3) E This compound D->E

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Adapted):

  • Amide Coupling: To a solution of 2-hydroxy-5-sulfamoylbenzoic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes. Add (S)-2-(aminomethyl)-1-ethylpyrrolidine and continue stirring at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-hydroxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-sulfamoylbenzamide.

  • Deuterated O-Methylation: Dissolve the purified intermediate in a polar aprotic solvent (e.g., acetone or DMF). Add a base (e.g., potassium carbonate) and trideuteriomethyl iodide (CD₃I). Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Final Purification: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude this compound by recrystallization or column chromatography to yield the final product.

  • Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Pharmacokinetic Profile

Direct comparative pharmacokinetic data for Levosulpiride and this compound is not currently available in the public domain. However, based on the kinetic isotope effect, it is hypothesized that this compound will exhibit altered pharmacokinetics, potentially including a longer half-life and increased systemic exposure (AUC) compared to its non-labeled counterpart.

The following table summarizes the pharmacokinetic parameters of non-labeled Levosulpiride in humans after oral administration, which can serve as a baseline for future comparative studies.

Table 1: Pharmacokinetic Parameters of Levosulpiride in Healthy Human Volunteers (Single Oral Dose)

Parameter25 mg Dose[2]100 mg Dose[6]
Cmax (ng/mL) ~80[6]Not Reported
Tmax (h) ~3.08[6]~3.08[6]
AUC₀-t (ng·h/mL) Not Reported~2175.59[6]
AUC₀-∞ (ng·h/mL) Not ReportedNot Reported
t½ (h) Not Reported~13.39[6]
Oral Bioavailability (%) ~20-30%[6]

Note: Values can vary between studies due to differences in study design and analytical methods.

Experimental Protocols for Research Applications

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of this compound in liver microsomes.

G cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Microsomal Solution and NADPH Regenerating System B Incubate this compound with Microsomes at 37°C A->B C Sample at Multiple Time Points (0, 10, 30, 60 min) B->C D Terminate Reaction (e.g., with cold acetonitrile) C->D E Centrifuge to Pellet Proteins D->E F Analyze Supernatant by LC-MS/MS E->F G Quantify Remaining Parent Compound F->G H Calculate Half-life (t½) and Intrinsic Clearance (Clint) G->H

Caption: Workflow for in vitro metabolic stability assay.

Protocol:

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a working solution of this compound (e.g., 1 µM) in the buffer.

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with the buffer.[1]

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsome suspension at 37°C for 5 minutes.

    • Add the this compound working solution to the microsomes and mix gently.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (with an internal standard, if used) to precipitate the proteins.[1]

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

G cluster_binding_assay D2 Receptor Binding Assay Workflow A Prepare D2 Receptor Membrane Homogenate B Incubate Membranes with: 1. Radioligand ([3H]-Spiperone) 2. This compound (competitor) 3. Buffer A->B C Incubate at 30°C for 60 min B->C D Separate Bound and Free Radioligand by Rapid Filtration C->D E Wash Filters to Remove Unbound Radioligand D->E F Measure Radioactivity on Filters (Scintillation Counting) E->F G Plot % Specific Binding vs. Log[this compound] F->G H Calculate IC50 and Ki G->H

Caption: Workflow for a competitive D2 receptor binding assay.

Protocol:

  • Materials:

    • Membrane Preparation: Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).

    • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

    • Test Compound: this compound, serially diluted.

    • Non-specific Agent: A high concentration of a known D2 antagonist (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.[4]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]

  • Assay Procedure (96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (at its Kd value), and the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add the non-specific agent, the radioligand, and the membrane preparation.

    • Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Counting:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathways

Levosulpiride exerts its primary effects by modulating dopaminergic and serotonergic signaling pathways.

Dopamine D2 Receptor Signaling

As an antagonist, Levosulpiride blocks the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins. This blockade inhibits the downstream signaling cascade, leading to an increase in cAMP levels.

cluster_d2_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Levosulpiride Levosulpiride Levosulpiride->D2R Antagonism Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Levosulpiride antagonizes the dopamine D2 receptor.

Conclusion

Deuterium-labeled Levosulpiride is a critical tool for advanced research in pharmacology and drug development. Its use can provide a more nuanced understanding of the drug's ADME properties and its interaction with target receptors. The experimental protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies, ultimately contributing to a more complete understanding of Levosulpiride's therapeutic potential and mechanism of action.

References

Pharmacological Profile of Levosulpiride-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride-d3 is the deuterated isotopologue of Levosulpiride, an atypical antipsychotic and prokinetic agent. Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with a dual mechanism of action, functioning as a selective dopamine D2 and D3 receptor antagonist and a moderate serotonin 5-HT4 receptor agonist.[1][2] This unique pharmacological profile underlies its therapeutic efficacy in both psychiatric and gastrointestinal disorders.[3][4][5] this compound, in which three hydrogen atoms on the methoxy group have been replaced by deuterium, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift.

The incorporation of deuterium in place of hydrogen can influence the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect.[6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism by enzymes such as the cytochrome P450 system. This may result in altered pharmacokinetic properties, including a longer half-life and increased systemic exposure, potentially leading to an improved therapeutic index.[5]

This technical guide provides a comprehensive overview of the pharmacological profile of Levosulpiride, which is expected to be largely representative of this compound. The potential impact of deuteration on its pharmacology will be discussed. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on its mechanism of action, receptor binding affinity, pharmacokinetics, detailed experimental protocols, and relevant signaling pathways.

Pharmacological Profile of Levosulpiride

Mechanism of Action

Levosulpiride exerts its therapeutic effects through a dual mechanism of action:

  • Dopamine D2/D3 Receptor Antagonism: Levosulpiride is a selective antagonist of dopamine D2 and D3 receptors.[3][5] In the central nervous system, this action in the mesolimbic pathway contributes to its antipsychotic effects, alleviating symptoms of schizophrenia.[3] Its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics is attributed to its specific receptor profile.[3] In the gastrointestinal tract, D2 receptor antagonism enhances motility by increasing the release of acetylcholine, which promotes gastric emptying and peristalsis.[2][3] This prokinetic effect is beneficial in treating conditions like functional dyspepsia and gastroparesis.[2]

  • Serotonin 5-HT4 Receptor Agonism: Levosulpiride also acts as a moderate agonist at serotonin 5-HT4 receptors.[2][4] Activation of these receptors in the enteric nervous system further contributes to its prokinetic effects by enhancing cholinergic neurotransmission.[4]

Receptor Binding Affinity

The binding affinity of Levosulpiride for various neurotransmitter receptors has been characterized, demonstrating its selectivity for D2-like dopamine receptors.

ReceptorKi (μM)
Dopamine D2~ 0.015
Dopamine D3~ 0.013
Dopamine D41
Dopamine D1~ 45
Dopamine D5~ 77

Data sourced from PubChem CID 688272.[2]

Pharmacokinetics

Pharmacokinetic studies of Levosulpiride have been conducted in healthy human volunteers, providing key parameters after intramuscular administration.

Parameter25 mg Single Dose50 mg Single Dose25 mg Multiple Doses (Steady State)
Cmax (ng/mL) 441823539 (Css,max)
AUC0–36 (ng·h/mL) 172437481635 (AUCss)
t1/2 (h) 7.06.8-
Tmax (h) < 0.5< 0.50.33
Accumulation Ratio (R) --1.2

Data from a study in healthy Chinese volunteers after intramuscular administration.[4]

Potential Effects of Deuteration on Pharmacological Profile

While specific pharmacological data for this compound are not available, the introduction of deuterium can potentially alter the pharmacokinetic profile of the parent compound, Levosulpiride. This is due to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium bond.[6] If the cleavage of a C-H bond at the deuterated position is a rate-limiting step in the metabolism of the drug, its replacement with a C-D bond can slow down the metabolic process.

For this compound, deuteration is at the methoxy group. If O-demethylation is a significant metabolic pathway for Levosulpiride, then this compound may exhibit:

  • Reduced Rate of Metabolism: Slower enzymatic cleavage of the deuterated methoxy group.

  • Increased Half-life (t1/2): A slower metabolism would lead to a longer persistence of the drug in the body.

  • Increased Systemic Exposure (AUC): A reduced clearance would result in a higher overall exposure to the drug.

  • Potentially Altered Metabolite Profile: A decrease in the formation of the O-demethylated metabolite.

It is important to note that these are potential effects, and the actual impact of deuteration on the pharmacological profile of this compound would need to be determined through empirical studies.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Unlabeled Spiperone (for non-specific binding determination).

  • Test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test compound (this compound) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM unlabeled Spiperone.

    • Test Compound: 50 µL of each dilution of this compound.

  • Radioligand Addition: Add 50 µL of [3H]-Spiperone solution to all wells. The final concentration of the radioligand should be close to its Kd value for the D2 receptor (typically 0.1-0.3 nM).

  • Membrane Addition: Add 100 µL of the D2 receptor-containing cell membrane preparation to each well. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT4 Receptor Functional Assay (cAMP Accumulation Assay)

This protocol describes a cell-based functional assay to determine the agonist activity of a test compound (e.g., this compound) at the 5-HT4 receptor by measuring the accumulation of cyclic AMP (cAMP).

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

  • Serotonin (5-HT) as a reference agonist.

  • Test compound (this compound).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the 5-HT4 receptor-expressing cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and the reference agonist (5-HT) in stimulation buffer.

  • Cell Stimulation:

    • Remove the cell culture medium from the wells.

    • Add 5 µL of the diluted test compound or reference agonist to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit. This typically involves adding lysis buffer and detection reagents.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced in each well.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for both the test compound and the reference agonist using non-linear regression analysis.

Bioanalytical Method for this compound in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levosulpiride in human plasma, which can be adapted for this compound. Levosulpiride would be used as the internal standard (IS) for the quantification of this compound.

Materials and Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column (e.g., C18 column).

  • This compound and Levosulpiride analytical standards.

  • Human plasma.

  • Acetonitrile (ACN), methanol (MeOH), formic acid.

  • Protein precipitation plates or microcentrifuge tubes.

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of this compound and Levosulpiride (IS) in methanol (e.g., 1 mg/mL).

    • Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water).

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank human plasma with the working solutions to prepare calibration standards at a range of concentrations (e.g., 1-500 ng/mL) and QCs at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components.

      • Flow Rate: e.g., 0.4 mL/min.

      • Injection Volume: e.g., 5 µL.

    • MS/MS Conditions (Positive ESI mode):

      • MRM Transitions:

        • This compound: m/z 345.1 -> [fragment ion]

        • Levosulpiride (IS): m/z 342.1 -> 112.2

      • Optimize MS parameters such as collision energy and declustering potential for each analyte.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonist Signaling Pathway

D2_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Levosulpiride This compound Levosulpiride->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin 5-HT4 Receptor Agonist Signaling Pathway

Gs_5HT4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levosulpiride This compound Receptor 5-HT4 Receptor Levosulpiride->Receptor Activates G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKA->Cellular_Response Leads to

Caption: Serotonin 5-HT4 receptor agonist signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Dosing of This compound to Subjects Sampling Collection of Blood Samples at Predefined Timepoints Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation) Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of This compound Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) Quantification->PK_Modeling Report Reporting of Pharmacokinetic Profile PK_Modeling->Report

Caption: Experimental workflow for pharmacokinetic analysis.

References

A Technical Guide to Research-Grade Levosulpiride-d3: Purity, Specifications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade Levosulpiride-d3, a deuterated analog of Levosulpiride. This document outlines the critical quality attributes, specifications, and detailed analytical methodologies essential for its application in scientific research and drug development. This compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Levosulpiride in biological matrices.[1]

Core Specifications of Research-Grade this compound

The quality and reliability of research outcomes are intrinsically linked to the purity and characterization of the starting materials. Research-grade this compound is expected to meet stringent specifications to ensure accuracy and reproducibility in experimental settings. The following table summarizes the key quantitative data for research-grade this compound, compiled from various suppliers.

SpecificationValue
Chemical Formula C₁₅H₂₀D₃N₃O₄S[2][3]
Molecular Weight 344.44 g/mol [2]
CAS Number 124020-27-5[1][2][3][4][5]
Purity ≥98% to 99.79%[4][5][6]
Chemical Name (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide[1][3]
Synonyms RV-12309-d3, S-(-)-Sulpiride-d3[4][5]

Analytical Methodologies for Quality Control

The determination of purity and identity of this compound necessitates the use of various analytical techniques. While specific protocols for the deuterated form are not always publicly available, the methodologies are based on established analytical chemistry principles and are similar to those used for the parent compound, Levosulpiride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities.

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

A Representative Experimental Protocol (Adapted for this compound):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer) is commonly employed. For instance, a mobile phase of Water:Methanol:Acetonitrile (70:15:15) has been used for Levosulpiride.[7]

  • Detection: UV detection at a wavelength of 232 nm or 291 nm is suitable for Levosulpiride and its analogs.[7][8]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or the mobile phase).[7] Serial dilutions are then made to establish a calibration curve.

  • Analysis: The sample is injected into the HPLC system, and the peak area of this compound is measured. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide structural information.

Principle: This technique ionizes molecules and then separates the ions based on their mass-to-charge ratio.

A Representative Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a common technique for molecules like this compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound and confirming the position of the deuterium labels.

Principle: This technique exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

A Representative Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.

    • ¹³C NMR: To observe the carbon signals and confirm the overall carbon skeleton.

    • ²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm the location of the labels.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the structure of this compound.

Visualizing Key Relationships and Processes

To further aid in the understanding of this compound's characteristics and its role in research, the following diagrams illustrate key concepts.

cluster_starting_material Starting Material cluster_qc_process Quality Control Process cluster_final_product Final Product Levosulpiride-d3_raw This compound (Raw Material) HPLC Purity Assessment (HPLC) Levosulpiride-d3_raw->HPLC Purity Check MS Identity Confirmation (MS) Levosulpiride-d3_raw->MS MW Verification NMR Structural Verification (NMR) Levosulpiride-d3_raw->NMR Structural Analysis Levosulpiride-d3_research Research-Grade this compound HPLC->Levosulpiride-d3_research MS->Levosulpiride-d3_research NMR->Levosulpiride-d3_research

Caption: Quality control workflow for research-grade this compound.

This compound This compound Purity Purity (≥98%) This compound->Purity Identity Identity This compound->Identity Structure Chemical Structure Identity->Structure MolecularWeight Molecular Weight Structure->MolecularWeight DeuteriumLabeling Deuterium Labeling Structure->DeuteriumLabeling

Caption: Logical relationship of this compound specifications.

Levosulpiride is known to be a selective antagonist of the dopamine D2 receptor.[9] This mechanism is central to its pharmacological effects.

Levosulpiride Levosulpiride Blockade Antagonism/Blockade Levosulpiride->Blockade D2_Receptor Dopamine D2 Receptor D2_Receptor->Blockade Signal_Transduction Downstream Signal Transduction Blockade->Signal_Transduction inhibition Pharmacological_Effect Pharmacological Effect Signal_Transduction->Pharmacological_Effect

Caption: Simplified signaling pathway of Levosulpiride.

References

Methodological & Application

Application Notes and Protocols: Levosulpiride-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levosulpiride is a substituted benzamide antipsychotic and prokinetic agent utilized in the treatment of various disorders, including dyspepsia, vertigo, and certain psychiatric conditions. Accurate and precise quantification of Levosulpiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as Levosulpiride-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving the highest level of accuracy and precision in bioanalytical assays.[1] This document provides a detailed protocol for the quantification of Levosulpiride in human plasma using this compound as an internal standard.

The ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled version of the analyte.[1] this compound, a deuterated analog of Levosulpiride, is an excellent choice as it shares near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior in the mass spectrometer's ion source effectively compensate for variations in sample preparation and instrument response, leading to a more robust and reliable analytical method.[1]

Experimental Protocols

This section details the materials, equipment, and procedures for the quantification of Levosulpiride in human plasma.

Materials and Reagents
  • Levosulpiride reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile and methanol

  • Ammonium formate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Purified water (e.g., Milli-Q)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: A reverse-phase C18 column (e.g., UPLC BEH C18) is recommended.[2][3]

Preparation of Stock and Working Solutions
  • Levosulpiride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levosulpiride reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Levosulpiride stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Levosulpiride from plasma samples.[2][3]

  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration and QC samples, spike with the corresponding Levosulpiride working solutions. For unknown samples, add an equal volume of diluent.

  • Add 20 µL of the this compound working solution to all tubes except for the blank plasma.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation plasma 100 µL Plasma is Add this compound (IS) plasma->is precip Add 300 µL Acetonitrile is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 1. Workflow for plasma sample preparation using protein precipitation.
Chromatographic and Mass Spectrometric Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

Parameter Condition
Column UPLC BEH C18 (or equivalent)
Mobile Phase A 1 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 60:40 (A:B)[2][3]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Levosulpiride342.1112.2[2]
This compound345.1112.2 (Predicted)

Note: The product ion for this compound is predicted based on the stable, non-deuterated portion of the molecule being the most likely fragment.

Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be assessed by analyzing a series of calibration standards over a specified concentration range.

Concentration Range (ng/mL) Correlation Coefficient (r²)
2.5 - 200[2][3]> 0.99
2 - 2000[4]> 0.9995
Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high).

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (% Bias) Inter-day Accuracy (% Bias)
Low QC< 15%< 15%± 15%± 15%
Medium QC< 15%< 15%± 15%± 15%
High QC< 15%< 15%± 15%± 15%
LLOQ< 20%< 20%± 20%± 20%

Data represents typical acceptance criteria for bioanalytical method validation.

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

LLOQ (ng/mL)
2.5[2][3]
2.0
Recovery

The extraction recovery of Levosulpiride and this compound from the plasma matrix should be consistent and reproducible.

Analyte Mean Recovery (%)
Levosulpiride> 80%
This compound> 80%

Data represents typical expected recovery values.

Logical Relationship of the Analytical Process

The overall analytical process follows a logical sequence from sample receipt to final data analysis.

G cluster_workflow Analytical Workflow sample_receipt Sample Receipt sample_prep Sample Preparation sample_receipt->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing report_generation Report Generation data_processing->report_generation

References

Application Note: Quantification of Levosulpiride in Human Plasma using a Validated LC-MS/MS Method with Levosulpiride-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levosulpiride in human plasma. The assay utilizes a stable isotope-labeled internal standard, Levosulpiride-d3, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, and the chromatographic separation is achieved using a reversed-phase C18 column with a rapid gradient elution. This method is suitable for high-throughput analysis in clinical and pharmacokinetic studies.

Introduction

Levosulpiride is a substituted benzamide that acts as an antagonist of dopamine D2 receptors.[1] It is the levo-enantiomer of sulpiride and is used as a prokinetic and antipsychotic agent.[1] Accurate measurement of Levosulpiride concentrations in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantification of Levosulpiride in human plasma using LC-MS/MS with this compound as the internal standard (IS). The use of a stable isotope-labeled IS minimizes variability due to sample preparation and matrix effects, leading to more reliable results.

Experimental Protocols

Materials and Reagents
  • Levosulpiride reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Levosulpiride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levosulpiride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions of Levosulpiride and this compound by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the Levosulpiride working solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation
  • Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient As required for optimal separation
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levosulpiride342.2112.2
This compound345.2112.1

Method Validation Data

Linearity
AnalyteRange (ng/mL)Correlation Coefficient (r²)
Levosulpiride2 - 2000> 0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5< 15< 1585 - 115
Medium300< 15< 1585 - 115
High1600< 15< 1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low5> 8585 - 115
High1600> 8585 - 115

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation with Acetonitrile is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification results Report Results quantification->results

Caption: Experimental workflow for the quantification of Levosulpiride.

G Levosulpiride Levosulpiride D2R Dopamine D2 Receptor Levosulpiride->D2R Antagonist AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition GastrointestinalMotility ↑ Gastrointestinal Motility D2R->GastrointestinalMotility Peripheral Blockade AntipsychoticEffect Antipsychotic Effect D2R->AntipsychoticEffect Central Blockade cAMP ↓ cAMP AdenylylCyclase->cAMP Conversion of ATP

Caption: Simplified signaling pathway of Levosulpiride's mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Levosulpiride in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring of Levosulpiride.

References

Application Notes and Protocols: The Role of Levosulpiride-d3 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride is a substituted benzamide with prokinetic and antipsychotic properties, functioning primarily as a selective dopamine D2 receptor antagonist.[1] Accurate quantification of Levosulpiride in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies, which are fundamental to drug development and regulatory approval. These studies necessitate highly selective, sensitive, and reproducible analytical methods.

Levosulpiride-d3, a deuterated analog of Levosulpiride, serves as an ideal internal standard (IS) for quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to Levosulpiride, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification of the parent drug by correcting for variability in sample processing and instrument response.

These application notes provide detailed protocols for the use of this compound in the bioanalysis of Levosulpiride in human plasma, supporting pharmacokinetic and bioequivalence investigations.

Physicochemical Properties

PropertyLevosulpirideThis compound
Chemical Name N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamideN-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-(methoxy-d3)-5-sulfamoylbenzamide
Molecular Formula C15H23N3O4SC15H20D3N3O4S
Molecular Weight 341.43 g/mol 344.44 g/mol [2]
CAS Number 23672-07-3[2]124020-27-5[2]
Appearance White to off-white solid[2]White to off-white solid[2]
Solubility Soluble in DMSOSoluble in DMSO[2]

Experimental Protocols

Bioanalytical Method Using UPLC-MS/MS

This protocol outlines a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Levosulpiride in human plasma using this compound as an internal standard.

3.1.1 Materials and Reagents

  • Levosulpiride reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium formate

  • Formic acid

  • Human plasma (with anticoagulant)

3.1.2 Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Levosulpiride and this compound in methanol to obtain stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Levosulpiride stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 50 ng/mL.

3.1.3 Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for blank, calibration standards, QC samples, and study samples.

  • Pipette 100 µL of human plasma into the appropriate tubes.

  • Spike with the corresponding Levosulpiride working standard solutions (for calibration and QC samples).

  • Add 50 µL of the this compound internal standard working solution to all tubes except the blank.

  • Add 200 µL of acetonitrile to all tubes to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot into the UPLC-MS/MS system.

3.1.4 UPLC-MS/MS Instrumental Conditions

UPLC Conditions:

ParameterValue
Column UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm)
Mobile Phase A: 1 mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile
Gradient Isocratic: 60% A and 40% B[3]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 3-5 minutes

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transitions See Table below

MRM Transitions for Levosulpiride and this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
Levosulpiride342.2112.2[4]0.1
This compound (IS)345.2112.10.1

Data Presentation

Pharmacokinetic Parameters of Levosulpiride

The following table summarizes key pharmacokinetic parameters of Levosulpiride obtained from various studies. These parameters are essential for designing and evaluating bioequivalence studies.

ParameterRoute of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
Oral25 mg-----23.4%
Intramuscular25 mg4410.3317247.096.8%
Intramuscular50 mg8230.3337486.8-

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, t1/2: Elimination half-life.

Visualizations

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) spike_IS Spike with this compound (IS) plasma->spike_IS protein_precip Protein Precipitation (Acetonitrile) spike_IS->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification of Levosulpiride detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for bioanalysis of Levosulpiride.

internal_standard_logic cluster_analyte Analyte (Levosulpiride) cluster_is Internal Standard (this compound) levo_peak Levosulpiride Peak Area ratio Peak Area Ratio (Levosulpiride / this compound) levo_peak->ratio is_peak This compound Peak Area is_peak->ratio correction Correction for Variability (Sample Prep, Injection Volume) is_peak->correction calibration Calibration Curve ratio->calibration concentration Levosulpiride Concentration calibration->concentration correction->ratio

Caption: Role of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in UPLC-MS/MS methods provides a robust, sensitive, and accurate approach for the quantification of Levosulpiride in human plasma. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in pharmacokinetic and bioequivalence studies of Levosulpiride, facilitating reliable data generation for regulatory submissions and clinical research.

References

Application Note: Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Levosulpiride in Human Plasma Using Levosulpiride-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride is a substituted benzamide with prokinetic and antipsychotic properties, widely used in the treatment of various gastrointestinal and psychiatric disorders. Accurate and reliable quantification of Levosulpiride in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Levosulpiride in human plasma. The method utilizes a stable isotope-labeled internal standard, Levosulpiride-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Levosulpiride reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation
  • HPLC system: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized HPLC-MS/MS conditions is provided in the table below.

ParameterCondition
HPLC
ColumnC18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 3 minutes, followed by a 1-minute wash at 90% B and a 1-minute re-equilibration at 10% B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsLevosulpiride: m/z 342.1 → 112.2[1] this compound: m/z 345.1 → 112.2
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500 °C

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Levosulpiride and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Levosulpiride stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 1 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 150, and 400 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample is Add 20 µL this compound (IS) plasma->is vortex1 Vortex is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Inject into HPLC-MS/MS reconstitute->analysis

Figure 1: Sample Preparation Workflow.

Method Validation

The developed method was validated according to the guidelines of the International Council for Harmonisation (ICH). The validation parameters and their acceptance criteria are summarized below.

Specificity and Selectivity

Specificity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Levosulpiride and this compound, confirming the selectivity of the method.

Linearity and Range

The linearity of the method was evaluated by constructing calibration curves on three different days. The method was found to be linear over the concentration range of 1-500 ng/mL.

ParameterResult
Concentration Range1 - 500 ng/mL
Regression Equationy = 0.0123x + 0.0015
Correlation Coefficient (r²)> 0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were determined by analyzing the QC samples at three concentration levels on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Low34.25.1-2.3-1.8
Medium1502.83.51.52.1
High4002.12.90.81.2
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterResult
LOD0.3 ng/mL (S/N ≥ 3)
LOQ1.0 ng/mL (S/N ≥ 10)[2]
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at the three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low388.595.2
Medium15091.298.1
High40092.597.5
Stability

The stability of Levosulpiride in human plasma was assessed under various conditions. The results indicated that Levosulpiride is stable under the tested conditions.

Stability ConditionDurationStability (% Recovery)
Bench-top6 hours at room temperature96.8 - 101.2
Freeze-thaw3 cycles95.5 - 99.8
Long-term30 days at -80 °C97.1 - 102.5

Discussion: The Deuterium Isotope Effect

A critical consideration when using a deuterated internal standard is the potential for a "deuterium isotope effect," which can cause a slight difference in the retention time between the analyte and the internal standard. This is due to the small differences in physicochemical properties imparted by the heavier deuterium atoms. In this method, a slight but consistent shift of approximately 0.05 minutes was observed, with this compound eluting slightly earlier than Levosulpiride. It is crucial to ensure that this chromatographic separation does not lead to differential matrix effects. The validation data for matrix effect confirms that in this method, the slight separation does not compromise the accuracy and precision of the results. However, during method development, it is essential to evaluate the co-elution of the analyte and the internal standard and to confirm the absence of differential matrix effects, especially when dealing with complex biological matrices.

G cluster_validation Method Validation Workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision lod_loq LOD & LOQ start->lod_loq recovery_matrix Recovery & Matrix Effect start->recovery_matrix stability Stability start->stability validated Validated Method specificity->validated linearity->validated accuracy_precision->validated lod_loq->validated recovery_matrix->validated stability->validated

Figure 2: Method Validation Logical Flow.

Conclusion

This application note presents a highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of Levosulpiride in human plasma using this compound as an internal standard. The method has been thoroughly validated according to ICH guidelines and is suitable for use in clinical and research settings for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Levosulpiride. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Levosulpiride-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Levosulpiride in human plasma, utilizing Levosulpiride-d3 as an internal standard. The methodology employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 column. The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput pharmacokinetic and bioequivalence studies.

Introduction

Levosulpiride is a substituted benzamide that acts as an atypical antipsychotic and prokinetic agent. It is the levo-enantiomer of sulpiride and functions primarily as a dopamine D2 receptor antagonist. Accurate quantification of Levosulpiride in biological matrices is essential for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the preferred analytical technique for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Levosulpiride and this compound reference standards

  • HPLC-grade acetonitrile and methanol

  • Ammonium formate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Ultrapure water

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation
  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
ParameterValue
ColumnUPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ElutionSee Table 1

Table 1: UPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.0595
2.5595
2.6955
3.0955
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsSee Table 2

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Levosulpiride342.2112.23025
This compound345.2112.13025

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 500 ng/mL for Levosulpiride in human plasma. The calibration curve was constructed by plotting the peak area ratio of Levosulpiride to this compound against the nominal concentration. A weighting factor of 1/x² was applied.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Levosulpiride1 - 500y = 0.0025x + 0.0012≥ 0.995
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC54.8102.56.2101.8
Mid QC503.598.74.999.2
High QC4002.9101.34.1100.5
Recovery

The extraction recovery of Levosulpiride was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 5: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC592.8
Mid QC5095.1
High QC40094.5

Mandatory Visualization

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with This compound (IS) plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms MS/MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Levosulpiride calibration->quantification

Caption: Experimental workflow for the UPLC-MS/MS quantification of Levosulpiride.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Levosulpiride in human plasma using this compound as an internal standard. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic and bioequivalence studies in drug development.

Application of Levosulpiride-d3 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride is a substituted benzamide that acts as an atypical antipsychotic and prokinetic agent. It is the levorotatory (S)-enantiomer of sulpiride and functions primarily as a selective antagonist of dopamine D2 receptors.[1][2] Its therapeutic applications include the management of psychosis, particularly the negative symptoms of schizophrenia, as well as various gastrointestinal disorders such as dyspepsia and gastroparesis.[1][3] Therapeutic drug monitoring (TDM) of levosulpiride is crucial to optimize clinical efficacy and minimize adverse effects, which can include endocrine and extrapyramidal symptoms. Levosulpiride-d3, a stable isotope-labeled form of levosulpiride, serves as an ideal internal standard (IS) for quantitative bioanalysis by mass spectrometry, ensuring high accuracy and precision.

Principle of the Method

The quantitative analysis of levosulpiride in biological matrices, typically human plasma, is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity. This compound is added to the plasma sample at a known concentration at the beginning of the sample preparation process. As an internal standard, this compound co-elutes with the unlabeled levosulpiride and experiences similar ionization and matrix effects in the mass spectrometer. By comparing the peak area ratio of levosulpiride to this compound, precise quantification of the drug concentration in the sample can be achieved, correcting for variations during sample preparation and analysis.

Experimental Protocols

This section details the materials and procedures for the quantification of levosulpiride in human plasma using this compound as an internal standard.

Materials and Reagents
  • Levosulpiride analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Ethyl acetate (for liquid-liquid extraction)

  • Dichloromethane (for liquid-liquid extraction)

  • Ultrapure water

  • Drug-free human plasma (with EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., UPLC BEH C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare individual stock solutions of levosulpiride and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of levosulpiride by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture to obtain concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) by diluting the stock solution with the same diluent.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the levosulpiride working standard solutions to prepare calibration standards at various concentrations (e.g., 2.5, 5, 10, 20, 50, 150, and 200 ng/mL).[4] Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

Sample Preparation

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [4][5]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction [6][7]

  • To 1 mL of plasma sample, add the internal standard.

  • Add 4 mL of an extraction solvent mixture (e.g., ethyl acetate:dichloromethane, 4:1 v/v).[6]

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.[6]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Liquid Chromatography

  • Column: UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[4]

  • Mobile Phase: A mixture of ammonium formate buffer (e.g., 1 mM, pH 3.0 with formic acid) and acetonitrile (e.g., 60:40, v/v).[4][5]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Levosulpiride: m/z 342.0 → 112.0[4][5][8]

    • This compound: The precursor ion will be shifted by +3 (m/z 345.0), and the product ion may be the same or shifted depending on the position of the deuterium labels. The exact transition should be confirmed by infusion of the this compound standard. A common transition for a related deuterated standard was 349.1 → 206.1.[8]

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.

Data Presentation

The following tables summarize typical validation parameters for a bioanalytical method for levosulpiride quantification.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linearity Range2.5 - 200 ng/mL[5][6]
Correlation Coefficient (r²)> 0.99[9]
Lower Limit of Quantification (LLOQ)2.5 ng/mL[6]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LLOQ2.5< 15%< 15%± 15%
Low5< 10%< 10%± 15%
Medium50< 10%< 10%± 15%
High150< 10%< 10%± 15%
(Note: Data synthesized from typical bioanalytical method validation acceptance criteria and published levosulpiride assays)

Table 3: Recovery and Matrix Effect

ParameterLevosulpirideThis compound
Extraction Recovery> 85%> 85%
Matrix EffectMinimal and compensated by ISMinimal
(Note: The use of a deuterated internal standard is expected to result in comparable recovery and effectively compensate for matrix effects.)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound (IS) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (UPLC BEH C18 Column) injection->chromatography mass_spec Mass Spectrometric Detection (MRM Mode) chromatography->mass_spec peak_integration Peak Area Integration mass_spec->peak_integration ratio_calc Calculate Peak Area Ratio (Levosulpiride / this compound) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification result Report Concentration quantification->result

Caption: Experimental workflow for the quantification of levosulpiride in plasma.

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Binds response Signal Transduction (e.g., decreased cAMP) d2_receptor->response Activates levosulpiride Levosulpiride levosulpiride->d2_receptor Blocks

Caption: Mechanism of action of Levosulpiride at the D2 dopamine receptor.

References

Standard Operating Procedure for the Quantification of Levosulpiride in Human Plasma using Levosulpiride-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document outlines the standard operating procedure for the quantitative analysis of Levosulpiride in human plasma using a stable isotope-labeled internal standard, Levosulpiride-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in clinical and pharmacokinetic studies.

Introduction

Levosulpiride is a substituted benzamide antipsychotic and prokinetic agent, acting as a selective dopamine D2-receptor antagonist.[1][2][3] Accurate and reliable quantification of Levosulpiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard (IS) like this compound is the gold standard in quantitative mass spectrometry. This compound shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variability in the analytical process. This leads to enhanced precision and accuracy of the measurement.

This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Levosulpiride, utilizing this compound as the internal standard.

Principle of the Method

The method involves the extraction of Levosulpiride and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (RP-HPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of Levosulpiride to this compound against a calibration curve.

Materials and Reagents

  • Analytes: Levosulpiride reference standard, this compound (internal standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium formate

  • Reagents: Ultrapure water, Control human plasma (with EDTA-K3 as anticoagulant)

  • Consumables: HPLC vials, microcentrifuge tubes, analytical balance, volumetric flasks, pipettes

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., UPLC BEH C18, Hypersil Gold C18).[4][5]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. An example is a 60:40 (v/v) mixture of 1mM ammonium formate buffer (pH adjusted to 3 with formic acid) and acetonitrile.[4][5]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The parent-to-daughter ion transitions to be monitored are:

    • Levosulpiride: m/z 342.1 → 112.2[4][6]

    • This compound: The exact transition for this compound will be a +3 Da shift from the parent ion of Levosulpiride. The product ion may or may not have a corresponding mass shift depending on the position of the deuterium labels. The transition should be optimized by direct infusion of the this compound standard. A hypothetical transition would be m/z 345.1 → 112.2 or another suitable product ion.

  • Instrument Parameters: Parameters such as capillary voltage, desolvation gas temperature and flow, and collision energy should be optimized for maximum signal intensity for both Levosulpiride and this compound.

Experimental Protocols

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levosulpiride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Levosulpiride stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of the respective plasma sample (blank, spiked standard, QC, or unknown) into the labeled tubes.

  • Add 20 µL of the internal standard working solution to all tubes except the blank. To the blank, add 20 µL of the diluent.

  • Vortex the tubes for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean HPLC vials.

  • Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation

The quantitative performance of the method should be evaluated and summarized as follows:

ParameterResult
Linearity Range 2.5 - 200 ng/mL[4][5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[4][5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, short-term, long-term) Stable

Visualizations

Levosulpiride Mechanism of Action

Levosulpiride_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_release Dopamine Release Dopamine_synthesis->Dopamine_release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback Dopamine Dopamine Dopamine_release->Dopamine D2_receptor Postsynaptic D2 Receptor Signal_transduction Signal Transduction D2_receptor->Signal_transduction Levosulpiride Levosulpiride Levosulpiride->D2_autoreceptor Blocks Levosulpiride->D2_receptor Blocks Dopamine->D2_receptor Activates

Caption: Conceptual diagram of Levosulpiride's mechanism of action as a D2 receptor antagonist.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Levosulpiride Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of Levosulpiride in plasma by LC-MS/MS.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Levosulpiride in human plasma. The protocol is suitable for high-throughput analysis in clinical research and drug development settings, ensuring reliable data for pharmacokinetic and bioequivalence studies. Adherence to this standard operating procedure will contribute to the generation of high-quality, reproducible results.

References

Application Notes and Protocols for Levosulpiride-d3 in Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Levosulpiride in biological matrices using Levosulpiride-d3 as an internal standard for stable isotope dilution analysis. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for sensitive and selective quantification of small molecules in complex samples.

Introduction to Levosulpiride and Stable Isotope Dilution Analysis

Stable isotope dilution (SID) analysis is a robust analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. In this case, this compound, a deuterated analog of Levosulpiride, is used. The key advantage of this method is that the internal standard has nearly identical chemical and physical properties to the analyte of interest, meaning it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. This allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

Mechanism of Action: Signaling Pathway

Levosulpiride's therapeutic effects are mediated through its interaction with dopaminergic and serotonergic pathways. A simplified representation of its primary mechanisms of action is depicted below.

Levosulpiride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_enteric Enteric Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Response_Psy Antipsychotic Effect cAMP->Response_Psy 5HT4_Receptor Serotonin 5-HT4 Receptor ACh_Release ↑ Acetylcholine Release 5HT4_Receptor->ACh_Release GI_Motility ↑ GI Motility (Prokinetic Effect) ACh_Release->GI_Motility Levosulpiride Levosulpiride Levosulpiride->D2_Receptor Antagonist Levosulpiride->5HT4_Receptor Agonist

Caption: Levosulpiride's dual mechanism of action.

Experimental Protocols

The following protocols are synthesized from various validated methods for the analysis of Levosulpiride in human plasma. It is recommended that each laboratory validates the chosen method according to their specific instrumentation and regulatory requirements.

Materials and Reagents
  • Levosulpiride analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levosulpiride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Levosulpiride by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for different instruments.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Levosulpiride 342.1112.210025
This compound 345.1112.210025

Note: The MRM transition for this compound is predicted based on the stable isotope label being on the methoxy group, which is not part of the common fragment. The product ion is therefore expected to be the same as the unlabeled compound. This should be confirmed experimentally.

Method Validation and Data Presentation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.990.998
Calibration Range Dependent on expected concentrations1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Precision < 20%, Accuracy ± 20%1 ng/mL
Precision (Intra- and Inter-day) %RSD ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (Intra- and Inter-day) %Bias within ± 15% (± 20% at LLOQ)± 8%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Normalized IS ratio within acceptable limits< 15%
Stability (Freeze-thaw, short-term, long-term) %Deviation within ± 15%Stable

Experimental Workflow

The overall workflow for the stable isotope dilution analysis of Levosulpiride is illustrated in the following diagram.

SID_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization ESI+ Chromatography->Ionization MRM MRM Detection Ionization->MRM Integrate Peak Integration MRM->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Report Concentration Calibrate->Report

Caption: Workflow for Levosulpiride analysis.

Conclusion

The use of this compound in a stable isotope dilution LC-MS/MS method provides a highly reliable and robust approach for the quantification of Levosulpiride in biological matrices. The detailed protocols and validation parameters presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research. Adherence to these methodologies will ensure the generation of high-quality, reproducible data for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for Levosulpiride-d3 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride is a substituted benzamide with antipsychotic and prokinetic properties. In pharmacokinetic and bioequivalence studies, a deuterated internal standard, Levosulpiride-d3, is crucial for accurate quantification of the parent drug in biological matrices. The choice of sample preparation technique is critical to ensure the removal of interfering substances and to achieve high recovery, accuracy, and precision. This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound in biological fluids: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance of different sample preparation methods for Levosulpiride, which are directly applicable to its deuterated internal standard, this compound.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery 82.6% - 86.6%[1]~99.94%[2]91.2% - 97.5% (for Sulpiride)[3]
Limit of Quantification (LOQ) 5 - 20 ng/mL[1][4][5]Not explicitly stated for a standalone PPT methodNot explicitly stated (LOD for Sulpiride is 2 ng/mL)[3]
Precision (RSD %) Intra-day: 0.29 - 11.69%[4][5][6] Inter-day: 0.36 - 19.75%[4][5][6]Not explicitly detailed for a standalone PPT methodNot detailed
Matrix Effect Can be significant; requires careful solvent selection and optimization.Can be high due to less selective removal of matrix components.[7]Generally provides the cleanest extracts, minimizing matrix effects.[7]
Throughput Moderate; can be automated.High; simple and fast.Can be high with 96-well plate formats.
Cost Low to moderate.Low.High (cost of cartridges/plates).
Solvent Consumption High.Moderate.Low to moderate.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

LLE is a widely used technique for the extraction of Levosulpiride from plasma due to its efficiency and cost-effectiveness.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard solution

  • Extraction solvent: Dichloromethane:Chloroform (50:50, v/v)[1] or Ethyl acetate/methylene chloride (5:1, v/v)[4][5]

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 1.0 mL of the plasma sample into a clean polypropylene tube.

  • Spike the sample with the this compound internal standard solution.

  • Add 5.0 mL of the extraction solvent (e.g., Dichloromethane:Chloroform, 50:50, v/v).[1]

  • Vortex the mixture for 10 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Protein Precipitation (PPT) Protocol

PPT is a simple and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard solution

  • Precipitating solvent: Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge or 96-well filtration plate system

Procedure:

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Spike the sample with the this compound internal standard solution.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[8]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase for further concentration.

Solid-Phase Extraction (SPE) Protocol (General)

SPE provides the cleanest extracts by effectively removing matrix interferences, which can be critical for achieving low detection limits.

Materials:

  • Biological matrix (e.g., human plasma, urine)

  • This compound internal standard solution

  • SPE cartridges (e.g., C18)

  • Conditioning solvent: Methanol

  • Equilibration solvent: Water

  • Wash solvent: e.g., 5% Methanol in water

  • Elution solvent: e.g., Methanol

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Pre-treatment: Dilute the plasma or urine sample (e.g., 1:1) with an appropriate buffer to adjust the pH.[9]

  • Spike the pre-treated sample with the this compound internal standard.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.[9]

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove unretained interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • The sample is now ready for analysis.

Visualizations

Experimental Workflow for Sample Preparation

G cluster_0 Sample Preparation cluster_1 Extraction Method cluster_2 Post-Extraction Processing start Biological Sample (Plasma, Serum, Urine) spike Spike with This compound (IS) start->spike lle Liquid-Liquid Extraction spike->lle Choose one ppt Protein Precipitation spike->ppt Choose one spe Solid-Phase Extraction spike->spe Choose one evap_recon Evaporation & Reconstitution lle->evap_recon ppt->evap_recon direct_inj Direct Injection (for PPT) ppt->direct_inj spe->evap_recon end Analysis by LC-MS/MS evap_recon->end direct_inj->end

Caption: General workflow for the preparation of biological samples for this compound analysis.

Signaling Pathway (Illustrative Example - Not Applicable to Sample Prep)

As signaling pathways are not directly relevant to sample preparation techniques, a diagram illustrating the logical relationship in choosing a sample preparation method is provided below.

G start Start: Define Analytical Requirements throughput High Throughput Needed? start->throughput cleanliness High Extract Cleanliness Required? throughput->cleanliness No ppt Protein Precipitation (PPT) throughput->ppt Yes cost Low Cost a Priority? cleanliness->cost No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes cost->ppt Yes lle Liquid-Liquid Extraction (LLE) cost->lle Yes cost->spe No

Caption: Decision tree for selecting a suitable sample preparation technique.

References

Application Notes and Protocols: Use of Levosulpiride-d3 in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride is a substituted benzamide and the (S)-enantiomer of sulpiride, which acts as a selective dopamine D2 receptor antagonist.[1][2] It is utilized in the treatment of various conditions, including psychotic disorders, depression, and gastrointestinal issues like dyspepsia and gastroparesis.[2][3] Metabolic profiling, a key component of drug development, involves the comprehensive measurement of low-molecular-weight metabolites in biological systems. Stable isotope-labeled compounds are invaluable tools in these studies, primarily for accurate quantification and metabolite identification.[4][5] Levosulpiride-d3, a deuterium-labeled version of Levosulpiride, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods for pharmacokinetic and drug metabolism studies.[1] Its use significantly improves the accuracy, precision, and robustness of the quantification of Levosulpiride in complex biological matrices.[6]

Principle of Use

In metabolic profiling studies, particularly in quantitative analyses, this compound is added to biological samples at a known concentration. Since this compound is chemically identical to Levosulpiride but has a different mass due to the deuterium atoms, it co-elutes with the unlabeled drug during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[4][6] By measuring the ratio of the mass spectrometric response of Levosulpiride to that of this compound, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to highly reliable quantification.[7]

Experimental Protocols

Protocol 1: Quantification of Levosulpiride in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a typical procedure for the determination of Levosulpiride concentrations in human plasma, a common practice in pharmacokinetic studies.

1. Materials and Reagents

  • Levosulpiride reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Standard and Internal Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levosulpiride and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Levosulpiride by serially diluting the primary stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation Method)

  • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Levosulpiride from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Levosulpiride: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized)

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically a +3 Da shift from the unlabeled drug)

    • Ion source parameters (e.g., ion spray voltage, temperature, gas flows) should be optimized for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both Levosulpiride and this compound for each sample.

  • Calculate the peak area ratio (Levosulpiride / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Levosulpiride in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Levosulpiride in Healthy Volunteers

ParameterSingle Dose (25 mg, IM)[8]Single Dose (50 mg, IM)[8]Multiple Doses (25 mg, q12h)[8]
Cmax (ng/mL) 441823539 (Css,max)
Tmax (h) ~0.33< 0.5~0.33
AUC0–36h (ng·h/mL) 172437481635 (AUCss)
t1/2 (h) 7.06.8-
Accumulation Ratio (R) --1.2

Data presented are mean values and serve as an example of the type of quantitative data generated using the described analytical method.

Table 2: Typical Validation Parameters for a Bioanalytical Method for Levosulpiride using this compound

ParameterAcceptance CriteriaRepresentative Result
Linearity Range Correlation coefficient (r²) ≥ 0.995 - 150 ng/mL[9]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.90 - 11.69%[9]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)8.16 - 19.75%[9]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within acceptable limits
Recovery (%) Consistent and reproducible~100%[10]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 105 ng/mL[9]

This table summarizes typical performance characteristics of a validated bioanalytical method.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Known Amount of This compound (IS) BiologicalSample->AddIS Extraction Extraction/ Protein Precipitation AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Co-elution of Analyte and IS) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM of Levosulpiride and this compound) LC_Separation->MS_Detection PeakIntegration Peak Area Integration MS_Detection->PeakIntegration AreaRatio Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->AreaRatio CalibrationCurve Construct Calibration Curve AreaRatio->CalibrationCurve Quantification Quantify Analyte Concentration CalibrationCurve->Quantification

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

G Levosulpiride Levosulpiride D2_Receptor Dopamine D2 Receptor (Presynaptic) Levosulpiride->D2_Receptor Antagonism Dopamine_Synthesis_Release Dopamine Synthesis and Release D2_Receptor->Dopamine_Synthesis_Release Inhibition Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Synthesis_Release->Postsynaptic_Neuron Stimulation Dopaminergic_Neurotransmission Increased Dopaminergic Neurotransmission (at low doses) Postsynaptic_Neuron->Dopaminergic_Neurotransmission

Caption: Simplified signaling pathway of Levosulpiride's mechanism of action.

References

Troubleshooting & Optimization

Improving accuracy of Levosulpiride quantification with Levosulpiride-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Levosulpiride, with a focus on improving accuracy using Levosulpiride-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Levosulpiride quantification?

Using a stable isotope-labeled internal standard such as this compound is highly recommended for quantitative bioanalysis by LC-MS/MS. It significantly improves the accuracy and precision of the method.[1] this compound is chemically identical to Levosulpiride but has a slightly higher mass due to the deuterium atoms. This allows it to co-elute with Levosulpiride during chromatography and experience similar ionization effects in the mass spectrometer. By calculating the ratio of the analyte signal to the internal standard signal, variations in sample preparation, injection volume, and matrix effects can be effectively compensated for, leading to more reliable and reproducible results.

Q2: What are the typical mass transitions (MRM) for Levosulpiride and this compound in LC-MS/MS analysis?

For Levosulpiride, a common precursor ion is [M+H]⁺ at m/z 342.1, which can be fragmented to a product ion at m/z 112.2.[2][3] For this compound, the precursor ion will be shifted by the number of deuterium atoms. A likely precursor ion for this compound is [M+H]⁺ at m/z 345.2. It is expected to fragment to a similar product ion as Levosulpiride, such as m/z 112.1.[4] It is important to optimize the collision energy for both transitions on your specific instrument to achieve the best sensitivity.

Q3: What are the most common sample preparation techniques for Levosulpiride in plasma samples?

The two most frequently used sample preparation techniques for Levosulpiride in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[2] While fast, it may not remove all matrix components, which can lead to ion suppression or enhancement in the MS source.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting Levosulpiride from the plasma sample into an immiscible organic solvent.[3] LLE generally provides a cleaner sample extract compared to PPT, reducing the risk of matrix effects.

The choice between PPT and LLE depends on the required sensitivity, throughput, and the complexity of the plasma matrix.

Q4: How can I minimize matrix effects in my Levosulpiride assay?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[5][6] Here are some strategies to minimize them:

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method like LLE or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Improve the chromatographic separation to ensure that Levosulpiride and its internal standard elute in a region free from significant matrix interference.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned, this compound will co-elute with Levosulpiride and experience similar matrix effects, allowing for accurate correction.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Troubleshooting Action
Peak Tailing Secondary interactions with the column stationary phase.- Ensure the mobile phase pH is appropriate for Levosulpiride (a basic compound). Adding a small amount of a competing base like triethylamine to the mobile phase can sometimes help. - Consider using a column with end-capping to minimize silanol interactions.
Peak Fronting Column overload.- Reduce the injection volume or dilute the sample.
Broad Peaks - Poor column efficiency. - Extra-column volume.- Check the column for degradation and replace if necessary. - Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Inconsistent or Drifting Retention Times
Symptom Potential Cause Troubleshooting Action
Gradual shift in retention time - Column aging or contamination. - Inconsistent mobile phase composition.- Flush the column with a strong solvent. If the problem persists, replace the column. - Prepare fresh mobile phase daily and ensure it is well-mixed.
Sudden, erratic changes in retention time - Air bubbles in the pump. - Leak in the LC system.- Degas the mobile phase and prime the pump. - Check all fittings and connections for leaks.
Issue 3: Low Signal Intensity or Sensitivity
Symptom Potential Cause Troubleshooting Action
Low signal for both Levosulpiride and this compound - Ion source contamination. - Incorrect MS parameters.- Clean the ion source. - Re-optimize the MS parameters, including gas flows, temperatures, and voltages.
Low signal for Levosulpiride but normal signal for this compound - Degradation of Levosulpiride in the sample. - Inefficient extraction of Levosulpiride.- Investigate the stability of Levosulpiride under the storage and sample preparation conditions. - Optimize the pH and solvent used for extraction.
Issue 4: High Signal Variability or Poor Reproducibility
Symptom Potential Cause Troubleshooting Action
Inconsistent peak areas between replicate injections - Inconsistent injection volume. - Matrix effects.- Check the autosampler for proper operation and ensure there are no air bubbles in the sample loop. - Evaluate and optimize the sample preparation method to minimize matrix effects. Use this compound to correct for variability.

Experimental Protocols

LC-MS/MS Method for Quantification of Levosulpiride in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.

a. Stock and Working Solutions Preparation:

  • Prepare a 1 mg/mL stock solution of Levosulpiride in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From these stock solutions, prepare working standard solutions of Levosulpiride and a working internal standard solution of this compound by serial dilution in a mixture of methanol and water (50:50, v/v).

b. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex briefly.

  • Add 600 µL of an extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methylene chloride).

  • Vortex for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

c. LC-MS/MS Conditions:

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Levosulpiride: 342.1 -> 112.2 this compound: 345.2 -> 112.1
Collision Energy Optimize for your instrument (typically 15-30 eV)

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for Levosulpiride quantification found in the literature.

Parameter Study 1 [2]Study 2 [3]
Linearity Range 2.5 - 200 ng/mL2 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL2 ng/mL
Mean Recovery >85%>80%
Intra-day Precision (%CV) <10%<15%
Inter-day Precision (%CV) <12%<15%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing final_result final_result data_processing->final_result Quantification

Caption: Workflow for Levosulpiride quantification.

Troubleshooting_Logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time sensitivity Low Sensitivity? start->sensitivity overload Check for Overload peak_shape->overload column_health Assess Column Health peak_shape->column_health mobile_phase_ph Verify Mobile Phase pH peak_shape->mobile_phase_ph check_leaks Inspect for Leaks retention_time->check_leaks mobile_phase_prep Review Mobile Phase Prep retention_time->mobile_phase_prep pump_prime Prime Pump retention_time->pump_prime clean_source Clean Ion Source sensitivity->clean_source optimize_ms Optimize MS Parameters sensitivity->optimize_ms check_extraction Evaluate Extraction Efficiency sensitivity->check_extraction

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Levosulpiride-d3 Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Levosulpiride-d3 in plasma samples. The following information is based on established findings for Levosulpiride, as the deuterated form, this compound, is expected to exhibit analogous stability characteristics due to their structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma samples?

A1: For long-term storage, it is recommended to keep plasma samples containing this compound at -20°C or -80°C. Studies on Levosulpiride have demonstrated stability for at least one to two months at -20°C[1][2]. For extended storage periods, -80°C is the preferred condition to minimize potential degradation.

Q2: How stable is this compound in plasma at room temperature or refrigerated conditions?

A2: Levosulpiride in plasma has been found to be stable for up to 8 hours at room temperature and for 48 hours at 2-8°C[1]. It is advisable to process samples as quickly as possible. If immediate analysis is not feasible, refrigeration is a suitable short-term storage solution, but freezing is necessary for longer durations.

Q3: What are the potential degradation pathways for this compound in plasma?

A3: Levosulpiride has been shown to be susceptible to degradation under basic and oxidative conditions[3]. While stable under acidic, thermal, and photolytic stress, exposure to alkaline environments or oxidizing agents can lead to the formation of degradation products[3]. Therefore, it is crucial to control the pH and avoid oxidative stress during sample handling and storage.

Q4: What analytical methods are suitable for quantifying this compound in plasma stability studies?

Q5: Are there any known issues with freeze-thaw cycles for plasma samples containing this compound?

A5: Studies on Levosulpiride indicate that it is stable through at least three freeze-thaw cycles[2]. However, to maintain sample integrity, it is best practice to minimize the number of freeze-thaw cycles by aliquoting samples before storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound from plasma samples. Inefficient protein precipitation. Suboptimal pH during extraction. Adsorption to container surfaces.Optimize the protein precipitation method (e.g., using acetonitrile or methanol). Ensure the pH of the plasma sample is alkaline before liquid-liquid extraction with solvents like ethyl acetate[4][7]. Use low-adsorption polypropylene tubes for sample collection and storage.
High variability in replicate measurements. Inconsistent sample handling. Instrument instability. Presence of interfering substances.Standardize all steps of the experimental protocol, including timing and temperature. Perform system suitability tests before each analytical run. Review the chromatography to check for co-eluting peaks and optimize the separation method if necessary.
Evidence of this compound degradation in stored samples. Improper storage temperature. Exposure to light or oxidizing agents. pH changes in the sample matrix.Ensure samples are consistently stored at or below -20°C. Store samples in amber-colored tubes to protect from light and avoid contact with potential oxidizing agents. Use buffered collection tubes if pH stability is a concern.

Experimental Protocols

Protocol 1: Long-Term Stability Testing
  • Sample Preparation:

    • Spike blank human plasma with known concentrations of this compound (low, medium, and high QC levels).

    • Aliquot the spiked plasma into labeled polypropylene tubes.

  • Storage:

    • Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).

    • Store a set of initial time point (T0) samples for immediate analysis.

  • Analysis:

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each storage temperature.

    • Thaw the samples at room temperature.

    • Extract this compound from the plasma using a validated protein precipitation or liquid-liquid extraction method.

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration of this compound at each time point.

    • Compare the mean concentration at each time point to the initial (T0) concentration. The compound is considered stable if the mean concentration is within ±15% of the nominal initial concentration.

Protocol 2: Freeze-Thaw Stability
  • Sample Preparation:

    • Spike blank human plasma with low and high concentrations of this compound.

    • Aliquot the samples.

  • Freeze-Thaw Cycles:

    • Freeze the samples completely at -20°C or -80°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this freeze-thaw cycle for a specified number of times (e.g., three cycles).

  • Analysis:

    • After the final thaw, process and analyze the samples alongside freshly spiked control samples (not subjected to freeze-thaw).

  • Data Evaluation:

    • The stability is assessed by comparing the concentrations of the freeze-thaw samples to the control samples.

Data Presentation

Table 1: Summary of Levosulpiride Stability in Human Plasma Under Various Storage Conditions

Storage Condition Duration Stability Outcome Reference
Room Temperature8 hoursStable[1]
2-8°C48 hoursStable[1]
-20°C1 monthStable[1]
-20°C2 monthsStable[2]
Freeze-Thaw Cycles3 cyclesStable[2]

Note: The stability of this compound is inferred to be the same as Levosulpiride.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage & Analysis Timepoints cluster_analysis Sample Analysis cluster_evaluation Data Evaluation Blank_Plasma Blank Human Plasma Spiking Spike with this compound (Low, Mid, High QC) Blank_Plasma->Spiking Aliquoting Aliquot into PP Tubes Spiking->Aliquoting T0 T0 Analysis (Immediate) Aliquoting->T0 Storage Store at -20°C / -80°C Aliquoting->Storage Extraction Sample Extraction (Protein Precipitation / LLE) T0->Extraction Timepoints Analyze at specified intervals (e.g., 1, 3, 6 months) Storage->Timepoints Timepoints->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification Comparison Compare mean concentration to T0 Quantification->Comparison Stability Assess Stability (within ±15% of initial) Comparison->Stability Degradation_Pathway_Logic cluster_conditions Stress Conditions cluster_stable Stable Conditions Levosulpiride_d3 This compound in Plasma Basic Basic pH Levosulpiride_d3->Basic Oxidative Oxidative Stress Levosulpiride_d3->Oxidative Acidic Acidic pH Levosulpiride_d3->Acidic Thermal Thermal Stress Levosulpiride_d3->Thermal Photolytic Photolytic Stress Levosulpiride_d3->Photolytic Degradation_Products Degradation Products Basic->Degradation_Products leads to Oxidative->Degradation_Products leads to No_Degradation No Significant Degradation Acidic->No_Degradation Thermal->No_Degradation Photolytic->No_Degradation

References

Technical Support Center: Analysis of Levosulpiride-d3 Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levosulpiride-d3. It addresses common issues encountered during the analysis of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on forced degradation studies of Levosulpiride, the primary degradation pathways are expected to be through base-catalyzed hydrolysis and oxidation.[1] Levosulpiride has been shown to be stable under acidic, thermal, and photolytic stress conditions.[1] Therefore, this compound is anticipated to exhibit similar stability and degradation profiles. The deuteration in this compound is primarily for use as an internal standard in pharmacokinetic studies and is not expected to alter the fundamental degradation pathways.[2]

Q2: Are there any known degradation products of Levosulpiride?

A2: Yes, studies have identified major degradation products resulting from basic and oxidative conditions.[1] Under basic conditions, a hydrolysis product is formed, while oxidative stress leads to the formation of an N-oxide or other oxidation products.[1][3] These products can be isolated and characterized using techniques like semi-preparative HPLC, LC-MS, IR, and NMR.[1]

Q3: What are the recommended analytical techniques for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) are the most commonly employed techniques for the separation and quantification of Levosulpiride and its degradation products.[1][4][5][6] These methods are typically coupled with UV detection.[1][5] For structural elucidation of unknown degradation products, mass spectrometry (MS), particularly LC-MS/MS, is highly effective.

Q4: How does Levosulpiride exert its therapeutic effect, and could degradation products interfere with this?

A4: Levosulpiride is an atypical antipsychotic agent that acts as a selective antagonist of dopamine D2 receptors, both centrally and peripherally.[1][7] At lower doses, it can increase dopaminergic neurotransmission by blocking presynaptic dopamine autoreceptors.[1][5] The chemical structure of the degradation products will determine their potential to bind to dopamine receptors or other biological targets. Any significant alteration to the pharmacophore could reduce or abolish its intended therapeutic activity and potentially lead to unforeseen side effects.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of a this compound sample.

  • Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. If peaks are still present, systematically clean the injector, column, and detector. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.

  • Possible Cause 2: Presence of Degradation Products. If the sample has been stored improperly or for an extended period, this compound may have degraded.

    • Troubleshooting Step: Subject a reference standard of this compound to forced degradation conditions (e.g., basic hydrolysis, oxidation) as described in the experimental protocols below. Analyze the stressed samples to see if the retention times of the resulting degradation products match the unexpected peaks in your sample.

  • Possible Cause 3: Excipient Interference. If analyzing a formulated product, peaks from excipients may be co-eluting with the analyte or its degradation products.

    • Troubleshooting Step: Analyze a placebo formulation (containing all excipients except this compound) to identify the retention times of the excipients. Adjust the chromatographic method (e.g., mobile phase composition, gradient) to achieve better separation.

Issue 2: Poor peak shape (e.g., tailing, fronting) for this compound or its degradation products.

  • Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting Step: Dilute the sample and re-inject.

  • Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly affect the ionization and, consequently, the peak shape of amine-containing compounds like Levosulpiride.

    • Troubleshooting Step: Adjust the pH of the mobile phase. For basic compounds, a mobile phase pH around 7 or higher, or a low pH (e.g., 2-3) with an ion-pairing agent, can improve peak shape.

  • Possible Cause 3: Column Degradation. The stationary phase of the HPLC column can degrade over time, especially when used with aggressive mobile phases.

    • Troubleshooting Step: Replace the column with a new one of the same type. To prolong column life, use a guard column and ensure the mobile phase is filtered and degassed.

Issue 3: Difficulty in validating the stability-indicating method.

  • Possible Cause 1: Inadequate Separation. The method may not be able to separate all degradation products from the parent compound or from each other.

    • Troubleshooting Step: Optimize the chromatographic conditions, including the column type (e.g., C18, C8), mobile phase composition (organic modifier, buffer, pH), flow rate, and column temperature. A gradient elution may be necessary to resolve all peaks.

  • Possible Cause 2: Lack of Mass Balance. The total amount of drug detected (parent drug + degradation products) may not be consistent across different stress conditions.

    • Troubleshooting Step: Ensure that all degradation products are being detected. Use a photodiode array (PDA) detector to check for co-eluting peaks and to ensure that the detection wavelength is appropriate for both the parent drug and its degradation products. If some degradation products do not have a chromophore, other detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be required.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Levosulpiride

Stress ConditionReagent/MethodTemperatureDurationObservation
Acid Hydrolysis1N HCl25°C48 hoursStable
Base Hydrolysis1N NaOH25°C48 hoursDegradation observed
Oxidative Degradation5% w/v H₂O₂25°C48 hoursDegradation observed
Thermal DegradationDry heat60°C10 daysStable
Photolytic DegradationUV and Fluorescent lightAmbient1.2 million lux hoursStable

Data synthesized from multiple sources.[1]

Table 2: Example HPLC Method Parameters for Levosulpiride Analysis

ParameterCondition
Column Hypersil BDS C18 (250x4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (20:80 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 241 nm
Injection Volume 20 µL
Column Temperature Ambient

This is an example method; optimization may be required for specific applications.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the solution at room temperature for 48 hours.[1] Withdraw samples at appropriate time intervals, neutralize with 1N NaOH, and dilute with the mobile phase before injection into the HPLC system.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the solution at room temperature for 48 hours.[1] Withdraw samples at appropriate time intervals, neutralize with 1N HCl, and dilute with the mobile phase before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% w/v hydrogen peroxide solution. Keep the solution at room temperature for 48 hours.[1] Withdraw samples at appropriate time intervals and dilute with the mobile phase before injection.

  • Thermal Degradation: Keep the solid drug substance in an oven at 60°C for 10 days.[1] Periodically, dissolve a small amount of the solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV and fluorescent light as per ICH Q1B guidelines (1.2 million lux hours and 200 Watt hours/m²).[1] Dissolve the exposed solid in the mobile phase for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis (1N HCl) stock->acid base Base Hydrolysis (1N NaOH) stock->base oxidation Oxidation (5% H2O2) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Characterization hplc->lcms If unknowns degradation_profile Degradation Profile hplc->degradation_profile pathway_id Pathway Identification lcms->pathway_id

Caption: Experimental workflow for forced degradation analysis of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis dopamine_release Dopamine Release dopamine_synthesis->dopamine_release d2_autoreceptor D2 Autoreceptor dopamine_release->d2_autoreceptor Negative Feedback dopamine Dopamine dopamine_release->dopamine d2_receptor Postsynaptic D2 Receptor dopamine->d2_receptor signal_transduction Signal Transduction d2_receptor->signal_transduction cellular_response Cellular Response signal_transduction->cellular_response levosulpiride This compound levosulpiride->d2_autoreceptor Antagonist levosulpiride->d2_receptor Antagonist degradation_product Degradation Product (Altered Structure) degradation_product->d2_receptor Potential Loss of Affinity

Caption: Simplified signaling pathway of Levosulpiride and potential impact of degradation.

References

Optimizing mobile phase composition for Levosulpiride-d3 HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of Levosulpiride-d3.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the mobile phase composition in a reversed-phase HPLC method for this compound?

A good starting point for developing a reversed-phase HPLC method for Levosulpiride is a combination of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate). Several published methods use mixtures of methanol or acetonitrile with a phosphate buffer.[1][2][3][4] For example, a mixture of methanol and a 20 mM phosphate buffer at a pH of 3.5 has been successfully used.[4] Another common approach involves acetonitrile and a phosphate buffer with pH values ranging from 6.5 to 7.4.[1][2][3] An isocratic elution with a simple mobile phase, such as Methanol: (0.1% OPA) Water (45:55) at pH 3.2, has also been reported to be effective.[5]

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte.[6][7] Levosulpiride is a basic compound.

  • At low pH (e.g., pH 3-4): Levosulpiride will be protonated (ionized), making it more polar. In reversed-phase HPLC, this leads to weaker retention and thus, a shorter retention time.

  • At higher pH (e.g., pH 6-7.5): Levosulpiride will be in its less polar, non-ionized form, leading to stronger interaction with the non-polar stationary phase and a longer retention time.

The optimal pH should be set to achieve adequate retention and good peak symmetry. It is generally recommended to work at a pH that is at least 1-2 units away from the pKa of the compound to ensure a consistent ionization state and avoid peak tailing.[7]

Q3: My chromatogram shows significant peak tailing for this compound. What are the potential causes and solutions?

Peak tailing is a common issue, especially with basic compounds like Levosulpiride. It can be caused by secondary interactions between the analyte and the stationary phase.

  • Cause: Interaction with acidic silanol groups on the silica-based C18 column. Basic analytes can interact strongly with residual, un-capped silanols, causing tailing.

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 3-4) protonates the Levosulpiride molecule and also suppresses the ionization of silanol groups, reducing the unwanted interaction.

    • Increase Buffer Concentration: Using a higher buffer concentration (typically 25-50 mM) can help to mask the residual silanol groups and improve peak shape.

    • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask silanol sites, though this is a more traditional approach.

    • Column Choice: Employ a modern, high-purity silica column with advanced end-capping to minimize the number of free silanol groups.

    • Column Contamination: A blocked column frit or contamination at the head of the column can also cause tailing. Try flushing the column or replacing the guard column if one is in use.[8]

Q4: I am observing peak fronting. What are the likely causes and how can I fix it?

Peak fronting is often related to the sample and injection conditions.[9]

  • Cause 1: Sample Overload. Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to a fronting peak.[10]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread and result in a distorted, fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of equivalent strength to the mobile phase.

Q5: Is there a significant difference in optimizing the mobile phase for this compound compared to non-deuterated Levosulpiride?

For practical purposes, the optimization strategy is identical. While a slight increase in retention time can sometimes be observed for deuterated compounds compared to their non-deuterated counterparts (known as the deuterium isotope effect), the fundamental chemical properties governing the separation remain the same.[11] Therefore, methods developed for Levosulpiride can be directly applied to this compound with minimal, if any, modification. The same principles of adjusting pH, organic solvent ratio, and buffer concentration apply.

Mobile Phase Composition Comparison

The following table summarizes various mobile phase compositions that have been successfully used for the HPLC analysis of Levosulpiride. These can serve as a reference for method development for this compound.

Organic SolventAqueous Phase / BufferRatio (v/v)pHColumn TypeReference
Methanol20 mM Phosphate Buffer16:843.5C18[4]
AcetonitrilePhosphate Buffer70:306.5C18[1]
AcetonitrilePhosphate Buffer50:507.4C18 (Hypersil BDS)[2]
MethanolWater (0.1% OPA)45:553.2C18 (Agilent)[5]
Water, Methanol, Acetonitrile-70:15:153.5C18[12]
AcetonitrilePhosphate Buffer60:407.2C18[3]
MethanolAmmonium Format Buffer71.81:28.193.0C18 (Waters XBridge)[13]
Acetonitrile10 mM Ammonium Acetate80:20-C18 (Hibar)
Phosphate Buffer, Acetonitrile, Methanol-65:30:53.0C18[14]

Experimental Protocol Example: Reversed-Phase HPLC for Levosulpiride

This section provides a generalized experimental protocol based on common parameters found in the literature for the analysis of Levosulpiride.

1. Mobile Phase Preparation (Example based on[4])

  • Aqueous Phase: Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of a phosphate salt (e.g., potassium phosphate monobasic) in HPLC-grade water. Adjust the pH to 3.5 using phosphoric acid.

  • Organic Phase: Use HPLC-grade methanol.

  • Final Mobile Phase: Mix the phosphate buffer and methanol in a ratio of 84:16 (v/v).

  • Degassing: Degas the final mobile phase mixture for at least 15 minutes using sonication or vacuum filtration to remove dissolved gases and prevent air bubbles in the system.

2. Standard Solution Preparation

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[12]

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration.

3. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection:

    • UV Detector: Wavelength set between 232 nm and 284 nm.[1][12]

    • Fluorescence Detector: Excitation at 300 nm and Emission at 365 nm for higher sensitivity.[4]

  • Run Time: Set a suitable run time that allows for the elution of the analyte and any other components of interest (e.g., 10-15 minutes).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC peak shape problems during method development for this compound.

HPLC_Troubleshooting HPLC Peak Shape Troubleshooting Workflow cluster_issues cluster_tailing Tailing Causes & Solutions cluster_fronting Fronting Causes & Solutions cluster_split Split Peak Causes & Solutions start Poor Peak Shape Observed is_tailing Is the Peak Tailing? start->is_tailing is_fronting Is the Peak Fronting? is_tailing->is_fronting No cause_tailing1 Cause: Secondary Silanol Interactions (Common for basic compounds like Levosulpiride) is_tailing->cause_tailing1 Yes is_split Is the Peak Split? is_fronting->is_split No cause_fronting1 Cause: Sample Overload is_fronting->cause_fronting1 Yes cause_split1 Cause: Column Inlet Problem (Blocked frit, void) is_split->cause_split1 Yes end_node Peak Shape Optimized is_split->end_node No / Other Issue solution_tailing1 Solutions: - Lower mobile phase pH (e.g., 3-4) - Increase buffer concentration - Use a well-end-capped column cause_tailing1->solution_tailing1 cause_tailing2 Cause: Column Contamination / Void cause_tailing1->cause_tailing2 solution_tailing1->end_node solution_tailing2 Solutions: - Back-flush the column - Replace guard column - Replace analytical column cause_tailing2->solution_tailing2 solution_tailing2->end_node solution_fronting1 Solutions: - Decrease sample concentration - Reduce injection volume cause_fronting1->solution_fronting1 cause_fronting2 Cause: Injection Solvent Stronger than Mobile Phase cause_fronting1->cause_fronting2 solution_fronting1->end_node solution_fronting2 Solutions: - Dissolve sample in mobile phase - Use a weaker injection solvent cause_fronting2->solution_fronting2 solution_fronting2->end_node solution_split1 Solutions: - Reverse and flush column - Replace guard/analytical column cause_split1->solution_split1 cause_split2 Cause: Co-eluting Impurity cause_split1->cause_split2 solution_split1->end_node solution_split2 Solutions: - Adjust mobile phase composition (e.g., organic ratio) to improve resolution cause_split2->solution_split2 solution_split2->end_node

References

How to overcome matrix effects in Levosulpiride-d3 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Levosulpiride and its deuterated internal standard, Levosulpiride-d3.

Troubleshooting Guides

Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS bioanalysis that can lead to inaccurate and irreproducible results. This guide provides a systematic approach to identifying and mitigating these effects in your this compound analysis.

Problem: Poor Sensitivity and Inconsistent Peak Areas for Levosulpiride and this compound

Possible Cause: Ion suppression due to co-eluting matrix components from the biological sample.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Poor sensitivity or inconsistent peak areas B Perform Post-Column Infusion Experiment A->B Qualitative Assessment C Assess Matrix Effect Quantitatively (Post-Extraction Spike) B->C Quantitative Assessment D Optimize Sample Preparation C->D Matrix Effect Confirmed E Modify Chromatographic Conditions D->E If suppression persists G Re-validate Method D->G Optimized F Check Internal Standard Performance E->F If suppression still persists E->G Optimized F->G After optimization

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Qualitative Assessment (Post-Column Infusion):

    • Infuse a standard solution of Levosulpiride directly into the mass spectrometer post-column to obtain a stable baseline signal.

    • Inject a blank, extracted plasma sample.

    • A dip in the baseline signal at the retention time of Levosulpiride indicates the presence of ion suppression.

  • Quantitative Assessment (Post-Extraction Spike):

    • Prepare two sets of samples:

      • Set A: Levosulpiride and this compound spiked into a clean solvent.

      • Set B: Blank plasma extract spiked with the same concentration of Levosulpiride and this compound.

    • Calculate the Matrix Factor (MF) using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A).

    • An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

  • Mitigation Strategies:

    • Optimize Sample Preparation: The goal is to remove interfering matrix components, such as phospholipids, before analysis.

      • Protein Precipitation (PPT): A quick but often less clean method. If you are using PPT with acetonitrile, consider other options if significant matrix effects are observed.

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A typical LLE method for Levosulpiride involves extraction from an alkalized plasma sample with a water-immiscible organic solvent like ethyl acetate.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids. A mixed-mode or polymeric reversed-phase SPE sorbent is often suitable for basic compounds like Levosulpiride.

    • Modify Chromatographic Conditions:

      • Change Gradient: Alter the mobile phase gradient to better separate Levosulpiride from the region of ion suppression.

      • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl column) can change selectivity and improve separation from interfering components.

    • Check Internal Standard Performance:

      • Ensure that the this compound internal standard co-elutes with the analyte.

      • Verify the isotopic purity of the deuterated standard to ensure it is not contributing to the analyte signal.

  • Re-validate Method: After implementing changes, re-validate the method to ensure it meets the required criteria for accuracy, precision, and sensitivity.

FAQs (Frequently Asked Questions)

Q1: What are the primary causes of matrix effects in Levosulpiride analysis from plasma?

A1: The primary causes of matrix effects, particularly ion suppression, in the analysis of Levosulpiride from plasma are endogenous components of the biological matrix that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's ion source. Phospholipids are a major contributor to matrix-induced ionization suppression in plasma samples.

Q2: How can I quantitatively assess the matrix effect for my this compound method?

A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak response of an analyte spiked into the mobile phase with the response of the analyte spiked into a blank matrix extract at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A stable isotope-labeled internal standard like this compound should be used to normalize the results and assess if it effectively compensates for the matrix effect.

Q3: My this compound internal standard signal is inconsistent across my sample batch. What could be the cause?

A3: Inconsistent internal standard signals can be due to several factors:

  • Variable Matrix Effects: If the composition of the matrix varies significantly between samples, it can lead to different degrees of ion suppression for the internal standard. A more robust sample preparation method can help minimize this.

  • Deuterium Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially under certain pH conditions. Ensure your mobile phase and sample diluent do not promote this exchange.

  • Sample Preparation Variability: Inconsistent recovery during sample preparation can also lead to variable internal standard signals. Ensure your extraction procedure is well-controlled and reproducible.

Q4: Is protein precipitation a suitable sample preparation method for Levosulpiride in plasma?

A4: While protein precipitation (PPT) is a simple and fast sample preparation technique, it is often the least effective at removing matrix components like phospholipids, which are major contributors to ion suppression.[1] If you are experiencing significant matrix effects with a PPT method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to obtain a cleaner sample extract.

Q5: Can I use a non-deuterated internal standard for Levosulpiride analysis?

A5: While other compounds can be used as internal standards, a stable isotope-labeled (deuterated) internal standard like this compound is considered the gold standard for LC-MS/MS analysis. This is because its chemical and physical properties are nearly identical to the analyte, meaning it will behave very similarly during sample preparation, chromatography, and ionization, thus providing the most accurate compensation for matrix effects and other sources of variability.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Levosulpiride from Human Plasma

This protocol is a general procedure for the extraction of basic drugs from plasma using a polymeric SPE sorbent and can be adapted for Levosulpiride.

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Agilent Bond Elut Plexa)

  • Human Plasma

  • Levosulpiride and this compound stock solutions

  • Methanol (HPLC grade)

  • Deionized Water

  • 2% Ammonium Hydroxide in water

  • 5% Methanol in water

  • 0.1% Formic acid in water and acetonitrile (for mobile phase)

Workflow for Solid-Phase Extraction:

cluster_0 Sample Preparation cluster_1 SPE Cartridge Steps cluster_2 Final Steps A Plasma Sample (100 µL) + this compound (IS) B Pre-treat: Dilute with 300 µL 2% NH4OH A->B D Load: Pre-treated sample B->D C Condition: 1. 500 µL Methanol 2. 500 µL Water E Wash: 500 µL 5% Methanol in Water D->E F Elute: 500 µL Methanol E->F G Evaporate to dryness F->G H Reconstitute in 100 µL initial mobile phase G->H I Inject into LC-MS/MS H->I

Caption: Solid-Phase Extraction (SPE) workflow for Levosulpiride.

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard (this compound) and dilute with 300 µL of 2% ammonium hydroxide.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 500 µL of methanol followed by 500 µL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Levosulpiride and this compound from the cartridge with 500 µL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table provides an illustrative example of the data that would be generated during the validation of an LC-MS/MS method for Levosulpiride, demonstrating the assessment of matrix effects and recovery.

Table 1: Illustrative Validation Data for Levosulpiride Analysis

ParameterLow QC (5 ng/mL)Medium QC (50 ng/mL)High QC (150 ng/mL)
Recovery (%) 85.288.587.1
Matrix Factor (MF) 0.920.950.94
IS Normalized MF 1.010.991.02
Intra-day Precision (%CV) 4.53.22.8
Inter-day Precision (%CV) 6.85.14.5
Accuracy (% Bias) -2.51.8-1.2

Note: This data is for illustrative purposes and represents typical acceptance criteria for a validated bioanalytical method.

Interpretation of the Data:

  • Recovery: The percentage of the analyte recovered from the sample matrix during the extraction process.

  • Matrix Factor (MF): A measure of the extent of ion suppression or enhancement. Values close to 1 indicate minimal matrix effect.

  • IS Normalized MF: The matrix factor corrected using the internal standard. Values close to 1 demonstrate that the deuterated internal standard is effectively compensating for the matrix effect.

  • Precision (%CV): The closeness of repeated measurements, expressed as the coefficient of variation.

  • Accuracy (% Bias): The closeness of the measured concentration to the true concentration.

References

Levosulpiride-d3 solubility, storage, and handling protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, storage, and handling of Levosulpiride-d3. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Solubility Data

The solubility of this compound is crucial for the preparation of stock solutions and experimental assays. The following table summarizes the available solubility data. It is important to note that the deuterated form is expected to have similar solubility to the non-deuterated Levosulpiride.

SolventConcentrationComments
Dimethyl Sulfoxide (DMSO)50 mg/mLRequires sonication for complete dissolution. The use of newly opened, non-hygroscopic DMSO is recommended as absorbed moisture can significantly impact solubility.[1]
Dimethylformamide (DMF)Slightly soluble
MethanolSlightly solubleLevosulpiride (non-deuterated) is reported to be freely soluble in Methanol.[2]
Ethanol≥2.35 mg/mLRequires sonication.[3]
WaterInsolubleLevosulpiride (non-deuterated) is reported to be soluble in water.[2]
0.1 N NaOHFreely solubleData for Levosulpiride (non-deuterated).[2]
0.1 N HClFreely solubleData for Levosulpiride (non-deuterated).[2]

Storage and Handling Protocols

Proper storage and handling are essential to maintain the stability and integrity of this compound.

Storage Conditions
FormStorage TemperatureDurationNotes
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][4]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][4]
Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of dust particles.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Safety Data Sheet (SDS): Always read the SDS before handling the compound for detailed safety information.

Experimental Workflow for Solution Preparation

The following diagram outlines a typical workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Weigh this compound Powder solvent Add appropriate volume of solvent (e.g., DMSO) start->solvent ultrasonicate Ultrasonicate if necessary to aid dissolution solvent->ultrasonicate vortex Vortex to ensure homogeneity ultrasonicate->vortex end_prep Stock Solution Ready vortex->end_prep aliquot Aliquot into single-use vials end_prep->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation and Storage.

This compound Signaling Pathway

Levosulpiride is a selective antagonist of the dopamine D2 receptor. The binding of Levosulpiride to the D2 receptor inhibits the downstream signaling cascade.

D2_Pathway cluster_cell Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Levosulpiride This compound Levosulpiride->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Inhibition of Cellular Response PKA->CellularResponse Leads to

Caption: this compound mechanism of action on the Dopamine D2 receptor signaling pathway.

Troubleshooting Guide & FAQs

Q1: My this compound is not dissolving in DMSO, even with sonication. What should I do?

A1:

  • Check your DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly reduce its solvating power.[1] Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.

  • Increase sonication time: Ensure the sonication bath is properly degassed and at an appropriate temperature. Extend the sonication time in intervals, checking for dissolution visually.

  • Gentle warming: Gentle warming of the solution (e.g., to 37°C) can sometimes aid dissolution. However, be cautious as excessive heat may degrade the compound. Always check the compound's stability at elevated temperatures.

Q2: I see precipitation in my stock solution after storing it at -20°C. Is it still usable?

A2: Precipitation upon freezing can occur, especially with highly concentrated stock solutions.

  • Re-dissolve: Before use, bring the vial to room temperature and try to re-dissolve the precipitate by vortexing or brief sonication.

  • Check for degradation: If the precipitate does not re-dissolve, it may indicate degradation or that the solubility limit was exceeded at that temperature. It is advisable to prepare a fresh stock solution. To avoid this, consider preparing a slightly less concentrated stock solution or storing it at -80°C for better long-term stability.

Q3: Can I store my this compound stock solution at 4°C?

A3: It is not recommended to store stock solutions in solvent at 4°C for extended periods. For solutions, storage at -20°C (for up to 1 month) or -80°C (for up to 6 months) is advised to minimize degradation and solvent evaporation.[1][4]

Q4: What is the purpose of using the deuterated form, this compound, instead of Levosulpiride?

A4: this compound is the deuterium-labeled version of Levosulpiride. The primary application of deuterated compounds in research is as internal standards in analytical methods, such as mass spectrometry, for accurate quantification of the non-deuterated drug in biological samples. Deuteration can also sometimes alter the pharmacokinetic profile of a drug.[1]

Q5: Are there any specific safety concerns I should be aware of when handling this compound?

References

Minimizing ion suppression for Levosulpiride-d3 in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Levosulpiride-d3 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the ESI source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Since this compound is used as an internal standard for the quantification of Levosulpiride, any uncompensated ion suppression can lead to erroneous results.

Q2: What are the common causes of ion suppression in the analysis of this compound from biological matrices?

A2: The most common causes of ion suppression in biological matrices like plasma or serum are:

  • Phospholipids: These are highly abundant in plasma and are known to be major contributors to ion suppression in positive ESI mode.[2]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can reduce the efficiency of droplet formation and desolvation in the ESI source.

  • Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute with this compound and compete for ionization.[3]

Q3: How can I assess the extent of ion suppression for this compound in my assay?

A3: The most common method to evaluate ion suppression is the post-extraction addition method. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of this compound in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Variability for this compound

This is often a primary indicator of significant ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_ms_settings Mass Spectrometer Adjustments start Low/Variable this compound Signal sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography ms_settings Adjust MS Settings start->ms_settings lle Liquid-Liquid Extraction (LLE) sample_prep->lle Cleaner Extract spe Solid-Phase Extraction (SPE) sample_prep->spe Higher Selectivity ppt Protein Precipitation (PPT) - Re-evaluate sample_prep->ppt If currently used gradient Modify Gradient Profile chromatography->gradient Separate from interferences mobile_phase Change Mobile Phase Additives chromatography->mobile_phase e.g., Ammonium Formate column Use a Different Column chromatography->column e.g., UPLC column source_params Optimize ESI Source Parameters ms_settings->source_params Gas flow, temperature ionization_mode Consider APCI ms_settings->ionization_mode Less prone to suppression end_node Signal Improved lle->end_node spe->end_node gradient->end_node mobile_phase->end_node

Caption: Troubleshooting workflow for low this compound signal.

Issue 2: Poor Reproducibility of this compound Signal Across Different Samples

This suggests that the matrix effect is variable between different sources of the biological matrix.

  • Solution 1: Improve Sample Cleanup. Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE), particularly a mixed-mode SPE, to achieve a cleaner extract and reduce variability.[4]

  • Solution 2: Use a Stable Isotope-Labeled Internal Standard. this compound is the appropriate stable isotope-labeled internal standard (SIL-IS) for Levosulpiride. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the matrix effect and improving reproducibility.[2]

  • Solution 3: Matrix-Matched Calibration. Prepare calibration standards in the same biological matrix as the samples to account for the matrix effect.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This method is effective at removing many matrix components.

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Alkalize the plasma by adding 100 µL of 0.1 M sodium hydroxide.

  • Vortex for 10 minutes.

  • Centrifuge at 5000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

These are typical starting conditions that should be optimized for your specific instrument.

  • LC Column: A C18 column (e.g., UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[7]

  • Mobile Phase A: 1 mM Ammonium formate in water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A gradient elution is often used to separate Levosulpiride from early-eluting matrix components.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Levosulpiride: m/z 342.1 -> 112.2[2]

    • This compound: The precursor ion will be shifted by +3 Da (m/z 345.1). The product ion may or may not be shifted depending on the location of the deuterium labels. This needs to be determined by infusion of the this compound standard.

  • MS Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Levosulpiride Analysis

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Throughput
Protein Precipitation (PPT) HighSignificantHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighLowLow to Moderate

This table provides a qualitative comparison. Quantitative values will be method-dependent.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_suppression Ion Suppression droplet ESI Droplet This compound Matrix Components gas_phase Gas Phase Ions droplet->gas_phase Desolvation & Ionization suppressed_droplet ESI Droplet with High Matrix Load This compound Excess Matrix Components reduced_signal Reduced Gas Phase Ions (Lower Signal) suppressed_droplet->reduced_signal Competition for Charge & Inefficient Desolvation

Caption: Mechanism of ion suppression in the ESI source.

AnalyticalWorkflow start Plasma Sample Collection add_is Spike with this compound (IS) start->add_is sample_prep Sample Preparation (e.g., LLE or SPE) add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification result Final Concentration quantification->result

Caption: Typical analytical workflow for Levosulpiride quantification.

References

Troubleshooting poor peak shape in Levosulpiride-d3 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for poor peak shape in Levosulpiride-d3 chromatography.

Technical Support Center: this compound Chromatography

This guide provides detailed troubleshooting for common chromatographic issues, particularly poor peak shape, encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Does the deuterium (-d3) label on this compound significantly alter its chromatographic behavior compared to unlabeled Levosulpiride?

A1: No, the deuterium label does not significantly alter the physicochemical properties that govern chromatographic retention and peak shape. Troubleshooting strategies for Levosulpiride are directly applicable to its deuterated analog, this compound.

Q2: What is the most common peak shape problem observed with this compound and why?

A2: Peak tailing is the most frequently encountered issue.[1][2][3] Levosulpiride is a basic compound containing an amine group.[4] This basic group can interact strongly with acidic residual silanol groups on the surface of silica-based reversed-phase columns, causing a secondary retention mechanism that leads to tailing peaks.[1][3][4]

Q3: What is a good starting point for mobile phase pH when developing a method for this compound?

A3: A buffered mobile phase with a pH between 3 and 5 is a recommended starting point.[5][6][7] Operating at a lower pH protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with the basic Levosulpiride molecule and thus reducing peak tailing.[3][8]

Q4: Can sample solvent cause poor peak shape?

A4: Yes. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with low organic content), it can cause peak distortion, including fronting or broadening.[9][10] It is ideal to dissolve the sample in the mobile phase itself or a weaker solvent.[11]

Troubleshooting Guide for Poor Peak Shape

Problem 1: Peak Tailing

Q5: My this compound peak is tailing severely. What are the likely causes?

A5: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[12] Key causes include:

  • Secondary Silanol Interactions : This is the most common cause for basic compounds like Levosulpiride, where the analyte interacts with ionized silanols on the silica backbone of the column.[1][3]

  • Low Buffer Concentration : An inadequate buffer concentration (below 20-50 mM) may not effectively control the mobile phase pH at the column surface, exacerbating silanol interactions.[12]

  • Column Contamination : Accumulation of highly retained sample components on the column inlet or frit can distort peak shape.[1][13]

  • Column Degradation : Loss of the bonded phase or end-capping, especially when operating at high pH, exposes more active silanol sites.

  • Mass Overload : Injecting too much sample can saturate the stationary phase, leading to tailing.[14]

Q6: How can I systematically eliminate peak tailing for this compound?

A6: Address the potential causes with the following steps:

  • Adjust Mobile Phase pH : Lower the mobile phase pH to between 3 and 4. This ensures the silanol groups are fully protonated and less likely to interact with the basic analyte.[3]

  • Use a High-Purity, End-Capped Column : Modern, high-purity silica columns with effective end-capping have fewer accessible silanol groups, which significantly improves peak shape for basic compounds.[1][3]

  • Increase Buffer Strength : Ensure your buffer concentration is sufficient, typically between 20-50 mM, to maintain a consistent pH.[12]

  • Add a Competing Base : Introducing a small amount of a competing base, like triethylamine (TEA) at around 0.1%, to the mobile phase can mask the active silanol sites and improve peak shape.[11]

  • Reduce Sample Concentration : To check for mass overload, dilute your sample by a factor of 10. If the peak shape improves, overload was a contributing factor.[11][14]

  • Clean the Column : If contamination is suspected, flush the column with a series of strong solvents. (See Protocol P1).

Problem 2: Peak Fronting

Q7: My this compound peak is fronting. What does this suggest?

A7: Peak fronting is less common than tailing but typically points to two main issues:

  • Column Overload : While often associated with tailing, severe concentration overload can also manifest as fronting.[15]

  • Incompatible Sample Solvent : Injecting the sample in a solvent much stronger than the mobile phase is a frequent cause of fronting.[9][10] The analyte band broadens and moves too quickly at the start of the separation.

  • Column Bed Deformation : A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a distorted peak.[8]

Problem 3: Split or Broad Peaks

Q8: My peak is split into two, or is excessively broad. What should I investigate?

A8: Split or broad peaks often indicate a physical problem with the system or column.

  • Partially Blocked Frit : Debris from the sample or system can clog the inlet frit of the column, distorting the sample flow path and affecting all peaks.[14]

  • Column Void : A void or depression in the packing bed at the column inlet can cause peak splitting.[13] This can happen from pressure shocks or operating at a high pH that dissolves the silica.[8]

  • Extra-Column Volume : Excessive dead volume in the tubing or connections between the injector, column, and detector can lead to peak broadening.[10][13]

  • Contamination : A strongly retained substance from a previous injection may co-elute, giving the appearance of a split or shouldered peak.

Data and Protocols

Quantitative Data Summary

The following tables summarize successful operating conditions for Levosulpiride analysis reported in various studies. These can serve as a reference for method development and troubleshooting.

Table 1: Example RP-HPLC Method Conditions for Levosulpiride

ParameterMethod 1Method 2Method 3
Column C18Hypersil C18 (250x4.6 mm, 5 µm)Agilent C18 (250x4.6 mm, 5µm)
Mobile Phase Methanol / 20 mM Phosphate BufferAcetonitrile / 10 mM Phosphate BufferMethanol / Water (0.1% OPA)
Composition 16:84 (v/v)15:85 (v/v)45:55 (v/v)
pH 3.5[5]4.8[16]3.2[7]
Flow Rate Not Specified1.0 mL/min[16]0.6 mL/min[7]
Detection Fluorescence (Ex: 300 nm, Em: 365 nm)[5]UV at 237 nm[16]UV at 219 nm[7]

Table 2: Impact of Mobile Phase Adjustments on Levosulpiride Peak Shape

AdjustmentObservationProbable ReasonReference
Decrease pH from 7.0 to 3.5 Tailing is reduced, peak becomes sharper.Silanol groups are protonated, reducing secondary interactions with basic analyte.[17]
Increase Acetonitrile % Retention time decreases. May improve peak shape if tailing was due to strong retention.Increased solvent strength elutes the analyte more quickly.[10][17]
Use Water/Methanol/ACN Tailing observed at certain ratios.Complex interactions; optimization is key to finding the "sweet spot" for solvent strength and selectivity.[17]

Experimental Protocols

P1: Protocol for Column Flushing to Address Contamination and Poor Peak Shape

This protocol is intended for standard silica-based C18 columns. Always check the manufacturer's guidelines for your specific column's limits on pH and solvent compatibility.

  • Disconnect from Detector : Disconnect the column outlet from the detector to avoid contamination.

  • Reverse the Column : Connect the column outlet to the pump and direct the inlet to waste. Backflushing can be effective at dislodging particulates from the inlet frit.[14]

  • Aqueous Wash : Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts and polar contaminants.

  • Organic Wash (Intermediate Polarity) : Flush with 20-30 column volumes of Isopropanol (IPA). IPA is a good intermediate solvent and is miscible with both aqueous and non-polar organic solvents.[8]

  • Organic Wash (Non-Polar) : Flush with 20-30 column volumes of Acetonitrile or Methanol.

  • Strong Solvent Wash (for stubborn contaminants) : If contamination is severe, flush with 20-30 column volumes of a stronger solvent mixture like 75:25 Acetonitrile/IPA.

  • Re-equilibration :

    • Return the column to its normal flow direction.

    • Flush with 10-20 column volumes of your mobile phase organic solvent (e.g., 100% Acetonitrile).

    • Gradually introduce your aqueous mobile phase until you reach the starting analytical conditions.

    • Equilibrate with the analytical mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of poor peak shape for this compound.

G start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split_broad Split / Broad Peak start->split_broad cause_silanol Secondary Silanol Interactions tailing->cause_silanol Potential Causes cause_ph Incorrect Mobile Phase pH / Buffer tailing->cause_ph Potential Causes cause_overload_t Sample Overload tailing->cause_overload_t Potential Causes cause_col_contam Column Contamination or Degradation tailing->cause_col_contam Potential Causes cause_solvent Strong Sample Solvent fronting->cause_solvent Potential Causes cause_overload_f Severe Sample Overload fronting->cause_overload_f Potential Causes cause_col_damage_f Column Damage (Void) fronting->cause_col_damage_f Potential Causes cause_frit Blocked Column Frit split_broad->cause_frit Potential Causes cause_void Column Void / Channel split_broad->cause_void Potential Causes cause_deadvol Extra-Column Dead Volume split_broad->cause_deadvol Potential Causes sol_ph Lower pH (3-4) Increase Buffer Strength cause_silanol->sol_ph sol_column Use End-Capped High Purity Column cause_silanol->sol_column cause_ph->sol_ph sol_dilute Dilute Sample cause_overload_t->sol_dilute sol_wash Wash / Replace Column cause_col_contam->sol_wash sol_solvent Match Sample Solvent to Mobile Phase cause_solvent->sol_solvent cause_overload_f->sol_dilute sol_check_system Check Fittings & Tubing Backflush / Replace Column cause_col_damage_f->sol_check_system cause_frit->sol_check_system cause_void->sol_check_system cause_deadvol->sol_check_system

Caption: Troubleshooting workflow for poor peak shape in this compound analysis.

References

Validation & Comparative

Levosulpiride vs. Levosulpiride-d3: A Pharmacokinetic Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Levosulpiride and its deuterated analog, Levosulpiride-d3, focusing on their comparative pharmacokinetic profiles, experimental evaluation, and mechanism of action for professionals in drug development and scientific research.

This guide provides a comprehensive comparison of Levosulpiride and its deuterated form, this compound. While direct comparative experimental data for this compound is not yet published, this document extrapolates its pharmacokinetic profile based on established principles of deuterium substitution in pharmacology and the known pharmacokinetics of Levosulpiride. This comparison is intended to guide researchers and drug development professionals in understanding the potential advantages of deuteration for this compound.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters for Levosulpiride following oral and intramuscular administration in humans.[1][2] The projected parameters for this compound are based on the common effects of deuteration, which typically include a reduced rate of metabolism and consequently, a longer half-life and increased systemic exposure.[3]

Pharmacokinetic ParameterLevosulpiride (Oral Administration)This compound (Oral Administration - Projected)Levosulpiride (Intramuscular Administration)This compound (Intramuscular Administration - Projected)
Bioavailability ~23.4%[1]Potentially Increased~96.8%[1]Similar to Levosulpiride
Tmax (Time to Peak Concentration) ~3 hours[4]Similar to Levosulpiride<0.5 hours[2][5]Similar to Levosulpiride
Cmax (Peak Plasma Concentration) Dose-dependent[1]Potentially IncreasedDose-dependent[2][5]Potentially Increased
t1/2 (Elimination Half-life) ~6-8 hours[3]Increased (e.g., >8 hours)~7 hours[2][5]Increased (e.g., >9 hours)
AUC (Area Under the Curve) Dose-dependent[1]IncreasedDose-dependent[2][5]Increased
Metabolism Minimally metabolized[5]Reduced rate of metabolismMinimally metabolized[5]Reduced rate of metabolism
Excretion Primarily renal[3]Primarily renalPrimarily renalPrimarily renal

Note: The projected values for this compound are hypothetical and would require experimental verification. The primary rationale for the projected increase in half-life and AUC is the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic processes that involve the breaking of carbon-hydrogen bonds.

Experimental Protocols

To experimentally determine and compare the pharmacokinetic profiles of Levosulpiride and this compound, a standard preclinical study in a rodent model, such as Wistar rats, can be employed.

Objective

To compare the pharmacokinetic parameters of Levosulpiride and this compound after a single oral administration in Wistar rats.

Materials
  • Levosulpiride and this compound (analytical grade)

  • Male Wistar rats (200-250g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Materials for blood collection (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Equipment for sample processing and analysis (e.g., centrifuge, LC-MS/MS system)

Methodology
  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

    • Divide the rats into two groups (n=6 per group): Group A (Levosulpiride) and Group B (this compound).

    • Fast the animals overnight before drug administration.

  • Drug Administration:

    • Prepare a suspension of Levosulpiride and this compound in the vehicle at a suitable concentration.

    • Administer a single oral dose (e.g., 20 mg/kg) of the respective compound to each rat using an oral gavage needle.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

    • Collect blood into heparinized tubes and centrifuge at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Levosulpiride and this compound in rat plasma.[6][7][8]

    • Sample Preparation: Use protein precipitation for plasma sample preparation. To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structural analog like tiapride). Vortex and centrifuge to precipitate proteins.

    • Chromatographic Separation: Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., a mixture of ammonium formate buffer and acetonitrile).

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Levosulpiride, this compound, and the internal standard.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for both compounds using non-compartmental analysis software.

    • Statistically compare the parameters between the two groups to determine any significant differences.

Mandatory Visualization

Signaling Pathway of Levosulpiride

Levosulpiride exerts its therapeutic effects primarily through its antagonist activity at dopamine D2 receptors and agonist activity at serotonin 5-HT4 receptors.[9][10][11][12] This dual mechanism of action is particularly relevant in its prokinetic effects on the gastrointestinal tract.

Levosulpiride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Gut) Levosulpiride_pre Levosulpiride D2_autoreceptor Dopamine D2 Autoreceptor Levosulpiride_pre->D2_autoreceptor Antagonism Dopamine_synthesis Dopamine Synthesis & Release D2_autoreceptor->Dopamine_synthesis Inhibition Levosulpiride_post Levosulpiride D2_receptor Dopamine D2 Receptor Levosulpiride_post->D2_receptor Antagonism 5HT4_receptor Serotonin 5-HT4 Receptor Levosulpiride_post->5HT4_receptor Agonism ACh_release Acetylcholine Release 5HT4_receptor->ACh_release Stimulation GI_motility Increased GI Motility ACh_release->GI_motility Dopamine Dopamine Dopamine->D2_receptor Inhibition of ACh Release

Caption: Levosulpiride's dual action on D2 and 5-HT4 receptors.

Experimental Workflow

The following diagram illustrates the key steps in a comparative pharmacokinetic study of Levosulpiride and this compound.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Grouping Animal Grouping (Levosulpiride vs. This compound) Dosing Oral Administration Grouping->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Stats Statistical Comparison PK_Calc->Stats Report Comparative Report Generation Stats->Report

Caption: Workflow for a comparative pharmacokinetic study.

References

Comparative bioavailability studies of Levosulpiride formulations using a d3 standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioavailability of different Levosulpiride formulations, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Levosulpiride and Bioavailability Assessment

Levosulpiride is a substituted benzamide that acts as an atypical antipsychotic and a prokinetic agent.[1] It is the levo-enantiomer of sulpiride and functions primarily as a selective antagonist of dopamine D2 receptors.[2][3] Levosulpiride is used in the treatment of various conditions, including psychiatric disorders like schizophrenia and depression, as well as gastrointestinal issues such as dyspepsia and gastroparesis.[2][4]

Comparative bioavailability studies are crucial for the development of generic formulations and for optimizing drug delivery systems. These studies assess the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. A highly sensitive and specific bioanalytical method is essential for the accurate determination of drug concentrations in biological matrices, such as plasma. The use of a stable isotope-labeled internal standard, such as d3-Levosulpiride, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample processing and analysis.

Experimental Protocols

A robust and validated bioanalytical method is the cornerstone of any bioavailability study. The following sections detail a representative experimental protocol for the quantification of Levosulpiride in human plasma using a d3-Levosulpiride internal standard, followed by a typical clinical study design.

Bioanalytical Method for Levosulpiride Quantification in Human Plasma using LC-MS/MS with a d3-Standard

This method is adapted from established and validated procedures for the quantification of Levosulpiride in human plasma.[5][6] The use of a deuterated internal standard like d3-Levosulpiride is considered best practice for LC-MS/MS-based bioanalysis.

2.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (d3-Levosulpiride, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2.1.2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 analytical column (e.g., UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[5]

  • Mobile Phase: A mixture of ammonium formate buffer (e.g., 1mM, pH 3) and acetonitrile in a 60:40 (v/v) ratio.[5]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Run Time: A short run time of approximately 2-3 minutes is typically sufficient.

2.1.3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Levosulpiride: m/z 342.1 → 112.2[6]

    • d3-Levosulpiride (Internal Standard): m/z 345.1 → 112.2 (hypothetical transition, assuming deuteration on the methoxy group)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

2.1.4. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7]

Clinical Study Design for Comparative Bioavailability

A typical comparative bioavailability study for Levosulpiride formulations would follow a randomized, single-dose, two-treatment, two-period crossover design.

  • Study Population: A cohort of healthy adult human volunteers.

  • Study Design: A randomized, open-label, two-way crossover study with a washout period of at least 7 days between the two dosing sessions.

  • Treatments:

    • Test Formulation: The Levosulpiride formulation under investigation.

    • Reference Formulation: A standard, marketed Levosulpiride formulation.

  • Drug Administration: A single oral dose of the test or reference formulation with a standard volume of water after an overnight fast.

  • Blood Sampling: Blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose).

  • Plasma Processing: Plasma is separated by centrifugation and stored frozen at -80°C until analysis.

  • Pharmacokinetic Analysis: The plasma concentrations of Levosulpiride are determined using the validated bioanalytical method described above. The following pharmacokinetic parameters are calculated:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

Data Presentation: Pharmacokinetic Parameters of Two Levosulpiride Formulations

The following table summarizes the pharmacokinetic parameters obtained from a bioequivalence study comparing two 25 mg tablet formulations of Levosulpiride in healthy volunteers.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 75.4 ± 21.372.8 ± 19.9
Tmax (hr) 3.1 ± 1.23.3 ± 1.4
AUC(0-36h) (ng·hr/mL) 489.7 ± 135.2475.9 ± 128.6
AUC(0-∞) (ng·hr/mL) 512.3 ± 141.8498.1 ± 134.5

Data adapted from a bioequivalence study of Levosulpiride formulations.

Mandatory Visualizations

Experimental Workflow for a Comparative Bioavailability Study

G cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Volunteer_Screening Volunteer Screening & Enrollment Randomization Randomization Volunteer_Screening->Randomization Dosing_Period1 Dosing: Period 1 (Test or Reference) Randomization->Dosing_Period1 Blood_Sampling1 Serial Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Sample_Processing Plasma Sample Processing (Protein Precipitation) Dosing_Period2 Dosing: Period 2 (Crossover) Washout->Dosing_Period2 Blood_Sampling2 Serial Blood Sampling Dosing_Period2->Blood_Sampling2 Blood_Sampling2->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (with d3-Standard) Sample_Processing->LC_MS_Analysis Data_Quantification Data Quantification LC_MS_Analysis->Data_Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Data_Quantification->PK_Analysis Statistical_Analysis Statistical Analysis (Bioequivalence Assessment) PK_Analysis->Statistical_Analysis G cluster_dopaminergic Dopaminergic Pathway cluster_serotonergic Serotonergic Pathway cluster_outcome Physiological Outcome Levosulpiride Levosulpiride D2_Receptor Dopamine D2 Receptor Levosulpiride->D2_Receptor Antagonizes HT4_Receptor Serotonin 5-HT4 Receptor Levosulpiride->HT4_Receptor Agonizes Prokinetic_Effect Prokinetic Effect (Increased Gastrointestinal Motility) Antipsychotic_Effect Antipsychotic Effect Dopamine_Effect Dopaminergic Effects (e.g., Inhibition of Acetylcholine Release) D2_Receptor->Dopamine_Effect Leads to Dopamine Dopamine Dopamine->D2_Receptor Binds Serotonergic_Effect Serotonergic Effects (e.g., Enhanced Acetylcholine Release) HT4_Receptor->Serotonergic_Effect Leads to Serotonergic_Effect->Prokinetic_Effect Serotonin Serotonin Serotonin->HT4_Receptor Binds

References

Cross-validation of Levosulpiride immunoassays with LC-MS methods using Levosulpiride-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of immunoassay and liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Levosulpiride, a widely used antipsychotic and prokinetic agent. While a specific, commercially available immunoassay for Levosulpiride was not identified in the current literature, this document outlines the principles of a potential immunoassay and compares its theoretical performance against a well-established LC-MS/MS method, utilizing Levosulpiride-d3 as the internal standard for optimal accuracy.

Executive Summary

The quantification of Levosulpiride in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Both immunoassays and LC-MS/MS offer distinct advantages and disadvantages. LC-MS/MS is recognized for its high specificity, sensitivity, and accuracy, making it the gold standard for quantitative analysis. Immunoassays, while potentially offering higher throughput and ease of use, may be susceptible to cross-reactivity and matrix effects. The use of a deuterated internal standard like this compound in LC-MS/MS methods is a key strategy to mitigate matrix effects and ensure the highest level of accuracy and precision.

Comparative Data Summary

The following table summarizes the key performance characteristics of a hypothetical Levosulpiride immunoassay versus a validated LC-MS/MS method.

ParameterImmunoassay (Hypothetical)LC-MS/MS with this compound IS
Principle Antigen-antibody bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Moderate to High (potential for cross-reactivity with structurally related compounds)Very High (discriminates based on molecular weight and fragmentation pattern)
Sensitivity (LLOQ) Typically in the low ng/mL rangeCan achieve sub-ng/mL to low ng/mL range[1]
Accuracy Good, but can be affected by cross-reactivity and matrix effectsExcellent, especially with a stable isotope-labeled internal standard[2]
Precision Good (Intra- and inter-assay CVs typically <15%)Excellent (Intra- and inter-assay CVs typically <15%)[2]
Throughput High (amenable to 96-well plate format)Moderate to High (dependent on sample preparation and run time)
Sample Volume Typically low (µL range)Low (µL range)
Cost per Sample Generally lowerGenerally higher
Method Development Time Longer (requires antibody development and validation)Shorter (can be developed and validated relatively quickly)
Matrix Effect Can be significantMinimized by chromatographic separation and use of a co-eluting internal standard like this compound

Experimental Protocols

Hypothetical Levosulpiride Competitive ELISA Protocol

This protocol is based on the principles of a competitive enzyme-linked immunosorbent assay, a common format for small molecule quantification.

  • Coating: A 96-well microplate is coated with a Levosulpiride-protein conjugate and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Standards, quality controls, and unknown samples are mixed with a fixed concentration of anti-Levosulpiride antibody and added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing free Levosulpiride in the sample to compete with the coated Levosulpiride for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of Levosulpiride in the samples is inversely proportional to the signal intensity.

LC-MS/MS Method for Levosulpiride Quantification

This protocol describes a typical liquid chromatography-tandem mass spectrometry method for the determination of Levosulpiride in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Levosulpiride: m/z 342.2 → 112.1[2]

      • This compound: m/z 345.2 → 112.1

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the immunoassay and LC-MS/MS methods.

Immunoassay_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat Plate with Levosulpiride Conjugate p2 Wash p1->p2 p3 Block p2->p3 a1 Add Antibody & Sample/Standard p3->a1 a2 Wash a1->a2 a3 Add Secondary Antibody-Enzyme Conjugate a2->a3 a4 Wash a3->a4 a5 Add Substrate a4->a5 a6 Stop Reaction a5->a6 d1 Read Absorbance a6->d1

Caption: Workflow for a competitive Levosulpiride ELISA.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sp1 Plasma Sample + This compound IS sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc1 HPLC Injection sp5->lc1 lc2 Chromatographic Separation (C18) lc1->lc2 ms1 Ionization (ESI+) lc2->ms1 ms2 Mass Analysis (MRM) ms1->ms2 ms3 Quantification ms2->ms3

Caption: Workflow for Levosulpiride quantification by LC-MS/MS.

Conclusion

The choice between an immunoassay and an LC-MS/MS method for Levosulpiride quantification depends on the specific requirements of the study. For high-throughput screening where absolute accuracy is not the primary concern, a well-validated immunoassay could be a viable option. However, for regulatory submissions, clinical trials, and studies requiring the highest level of accuracy, specificity, and reliability, a validated LC-MS/MS method with a stable isotope-labeled internal standard such as this compound is the recommended approach. The inherent specificity of LC-MS/MS minimizes the risk of interferences and provides a more definitive quantitative result.

References

A Comparative Guide to Internal Standards for Levosulpiride Quantification: Levosulpiride-d3 vs. Other Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Levosulpiride in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. This guide provides a comprehensive comparison of Levosulpiride-d3, the ideal yet sparsely documented internal standard, with other commonly used alternatives, supported by available experimental data.

An ideal internal standard should mimic the analyte's physicochemical properties, extraction recovery, and ionization response, while being clearly distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability.

This compound is a deuterated analog of Levosulpiride, designed to be the perfect internal standard for its quantification.[1][2] While commercially available and recommended for use in mass spectrometry, a notable gap exists in publicly available literature detailing its specific performance data in validated bioanalytical methods. This guide, therefore, presents a theoretical overview of the advantages of this compound and a data-driven comparison of other frequently employed internal standards: Tiapride, Amisulpride, and Lansoprazole.

Quantitative Performance of Internal Standards

The following table summarizes the performance characteristics of various internal standards used for Levosulpiride quantification as reported in published studies. It is important to note the absence of specific performance data for this compound in the reviewed literature.

ParameterLevosulpiride with Tiapride ISLevosulpiride with Amisulpride ISLevosulpiride with Lansoprazole IS
Linearity Range (ng/mL) 2 - 200[3]10 - 200[4]0.1 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL) 2[3]20[4]0.1
Precision (%RSD) Intra-day: <11.69, Inter-day: <8.16Within-day: <15, Between-day: <15[4]Intra-day: ≤8.7, Inter-day: ≤9.4
Accuracy (%) Intra-day: 89.7-109.4, Inter-day: 92.8-103.0Within-day: 85-115, Between-day: 85-115[4]Intra-day: 94.7-105.1, Inter-day: 96.5-103.8
Recovery (%) Not Reported82.6 - 86.6[4]78.2 - 84.5

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for Levosulpiride quantification using different internal standards.

Method 1: Levosulpiride Quantification using Tiapride as Internal Standard[3]
  • Sample Preparation: Liquid-liquid extraction. To plasma samples, an aliquot of Tiapride IS solution is added, followed by alkalization and extraction with an organic solvent. The organic layer is then evaporated, and the residue is reconstituted for injection.

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

    • Injection Volume: Not specified in the abstract.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Monitored Transitions (m/z): Levosulpiride: 342.1 → 112.2, Tiapride: 329.1 → 213.2.

Method 2: Levosulpiride Quantification using Amisulpride as Internal Standard[4]
  • Sample Preparation: Liquid-liquid extraction. To 0.9 mL of plasma, 0.1 mL of Amisulpride IS (300 ng/mL) and 0.1 mL of Levosulpiride standard/sample are added. The mixture is vortexed, and then 6 mL of Dichloromethane:Chloroform (50:50, v/v) is added for extraction. After centrifugation, the organic layer is evaporated to dryness under a nitrogen stream. The residue is reconstituted in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

    • Injection Volume: Not specified in the abstract.

  • Detection:

    • Detector: HPLC with UV detection.

    • Wavelength: 237 nm.

Method 3: Levosulpiride Quantification using Lansoprazole as Internal Standard
  • Sample Preparation: Liquid-liquid extraction. To 50 µL of human plasma, the internal standard (Lansoprazole) is added, and the mixture is extracted with methyl tert-butyl ether:ethyl acetate (80:20, v/v).

  • Chromatographic Conditions:

    • Column: Hypersil gold C18.

    • Mobile Phase: Gradient elution with 2 mM ammonium formate and acetonitrile.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Monitored Transitions (m/z): Specific transitions for Levosulpiride and Lansoprazole are monitored in MRM mode.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Levosulpiride in a biological matrix using an internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection Inject into LC System reconstitution->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantify using Calibration Curve ratio_calculation->quantification cluster_sample_prep cluster_sample_prep cluster_analysis cluster_analysis cluster_data_processing cluster_data_processing

Caption: Experimental workflow for Levosulpiride quantification.

Conclusion and Recommendations

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development for Levosulpiride quantification. Theoretically, this compound represents the optimal choice due to its identical chemical structure and chromatographic behavior to the analyte, which allows for the most accurate correction of analytical variability. However, the current lack of published, peer-reviewed data on its performance necessitates a cautious approach.

In the absence of direct comparative data for this compound, researchers have successfully developed and validated methods using alternative internal standards such as Tiapride, Amisulpride, and Lansoprazole. The choice among these alternatives will depend on the specific requirements of the assay, including the desired sensitivity (LLOQ), the analytical instrumentation available, and the nature of the biological matrix.

It is strongly recommended that any laboratory intending to use this compound as an internal standard conduct a thorough in-house validation according to regulatory guidelines (e.g., FDA, EMA). This validation should, at a minimum, establish the linearity, precision, accuracy, recovery, and matrix effect for the method to ensure its suitability for the intended application. The data presented in this guide for alternative internal standards can serve as a valuable benchmark for these validation efforts.

References

Comparative Efficacy of Levosulpiride and Itopride in Clinical Research: A Guide for Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action

Levosulpiride and Itopride, while both effective prokinetic agents, exhibit distinct mechanisms of action that underpin their therapeutic effects.

Levosulpiride is the levorotatory enantiomer of sulpiride and functions as a dual-action agent. Its primary mechanism is the antagonism of dopamine D2 receptors in the enteric nervous system.[1] Additionally, Levosulpiride acts as an agonist of serotonin 5-HT4 receptors, which contributes to its prokinetic effects through a cholinergic mechanism.[1][2][3][4] This dual mechanism enhances gastrointestinal motility and accelerates gastric emptying.[1]

Itopride also has a dual mode of action. It acts as a dopamine D2 receptor antagonist, which mitigates the inhibitory effects of dopamine on gastrointestinal motility.[5][6][7] Secondly, Itopride inhibits the enzyme acetylcholinesterase (AChE), preventing the breakdown of acetylcholine.[5][6][7] The resulting increase in acetylcholine levels further promotes gastric motility, increases lower esophageal sphincter pressure, and improves gastro-duodenal coordination.[6]

The distinct signaling pathways for Levosulpiride and Itopride are visualized below.

Levosulpiride_Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT4 Serotonin 5-HT4 Receptor Pathway Levosulpiride Levosulpiride D2_Receptor Dopamine D2 Receptor Levosulpiride->D2_Receptor Antagonism HT4_Receptor Serotonin 5-HT4 Receptor Levosulpiride->HT4_Receptor Agonism Inhibition_AC Inhibition of Adenylyl Cyclase D2_Receptor->Inhibition_AC Dopamine Dopamine Dopamine->D2_Receptor Reduced_cAMP Reduced cAMP Inhibition_AC->Reduced_cAMP Reduced_Motility Reduced GI Motility Reduced_cAMP->Reduced_Motility Activation_AC Activation of Adenylyl Cyclase HT4_Receptor->Activation_AC Increased_cAMP Increased cAMP Activation_AC->Increased_cAMP ACh_Release Increased Acetylcholine Release Increased_cAMP->ACh_Release Increased_Motility_5HT4 Increased GI Motility ACh_Release->Increased_Motility_5HT4

Caption: Signaling Pathway of Levosulpiride

Itopride_Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_AChE Acetylcholinesterase Pathway Itopride Itopride D2_Receptor Dopamine D2 Receptor Itopride->D2_Receptor Antagonism AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibition Increased_ACh Increased Acetylcholine Concentration Inhibition_ACh Inhibition of Acetylcholine Release D2_Receptor->Inhibition_ACh Dopamine Dopamine Dopamine->D2_Receptor Reduced_Motility_D2 Reduced GI Motility Inhibition_ACh->Reduced_Motility_D2 Breakdown ACh Breakdown AChE->Breakdown ACh Acetylcholine (ACh) ACh->AChE Increased_Motility_AChE Increased GI Motility Increased_ACh->Increased_Motility_AChE

Caption: Signaling Pathway of Itopride

Comparative Efficacy Data

Multiple clinical studies have compared the efficacy of Levosulpiride and Itopride in treating functional dyspepsia and gastroesophageal reflux disease (GERD). The findings from these studies are summarized below.

Study FocusDrugEfficacy OutcomeReference
Functional Dyspepsia ItoprideModerate to complete symptomatic relief in 90% of patients.[8]
LevosulpirideModerate to complete symptomatic relief in 83.33% of patients.[8]
Non-Ulcer Dyspepsia ItoprideComplete relief in 62.2% of patients and moderate relief in 33.3%.[9][10]
LevosulpirideComplete relief in 48.8% of patients and moderate relief in 31.1%.[9][10]
Non-Ulcer Dyspepsia ItoprideRemarkable or full reduction of symptoms in 46.66% of patients after two weeks.[11]
LevosulpirideRemarkable or full reduction of symptoms in 40% of patients after two weeks.[11]
GERD ItoprideSymptom improvement in 41% of patients.[12][13]
LevosulpirideSymptom improvement in 53% of patients.[12][13]
Functional Dyspepsia BothBoth drugs were found to be equally effective in ameliorating different symptoms of functional dyspepsia at the end of 4 weeks of treatment, with a significant reduction in the mean global symptom score (p < 0.05).[14][15][16][17]

Comparative Safety and Tolerability

The safety and tolerability profiles of Levosulpiride and Itopride have been evaluated in several clinical trials. A summary of reported adverse events is presented below.

Adverse EventItoprideLevosulpirideReference
Headache 6.6%-[9][10]
8.33%5%[11]
Diarrhea -4.4%[9][10]
Dizziness 3.33%8.33%[11]
Minor Gastrointestinal Discomfort 13.33%15%[11]
Nausea Higher incidence compared to Levosulpiride in GERD patients.Lower incidence compared to Itopride in GERD patients.[12]
QT Prolongation Not observed.Observed in two patients in one study, but without serious cardiac toxicity.[8][18]
Overall Adverse Events (GERD study) 73.4% of patients reported adverse effects.37.2% of patients reported adverse effects.[13]

Experimental Protocols

The methodologies of the cited clinical trials share common frameworks, which are generalized in the workflow diagram below.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Non-Ulcer Dyspepsia, GERD) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (Symptom Scores, Endoscopy, ECG) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Itopride Treatment (e.g., 50mg, 3x/day) Randomization->Group_A Group_B Group B: Levosulpiride Treatment (e.g., 25mg or 75mg, 3x/day) Randomization->Group_B Treatment_Period Treatment Period (e.g., 2-4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Assessments (e.g., Day 15, Day 30) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety Outcomes) Follow_Up->Data_Analysis

References

A Comparative Guide to Levosulpiride and Other Prokinetic Drugs in the Management of Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive network meta-analysis comparing the efficacy and safety of Levosulpiride with other prominent prokinetic agents—Metoclopramide, Domperidone, Itopride, and Cisapride—for the treatment of functional dyspepsia (FD). The information is supported by experimental data from randomized controlled trials and systematic reviews, offering a valuable resource for researchers and drug development professionals.

Comparative Efficacy and Safety: A Network Meta-Analysis

Network meta-analyses allow for the simultaneous comparison of multiple treatments, providing a hierarchy of their effectiveness. The following tables summarize the quantitative data on the efficacy and safety of Levosulpiride and its comparators in the management of functional dyspepsia.

Table 1: Comparative Efficacy of Prokinetic Drugs in Functional Dyspepsia (Improvement in Global Symptoms)
ComparisonOdds Ratio (95% Credible Interval)Interpretation
Levosulpiride vs. Placebo Favors LevosulpirideLevosulpiride is significantly more effective than placebo in improving overall symptoms of functional dyspepsia.
Levosulpiride vs. Metoclopramide -Some studies suggest Levosulpiride is superior, particularly for certain symptoms like postprandial bloating and epigastric pain[1].
Levosulpiride vs. Domperidone Favors LevosulpirideLevosulpiride has been shown to be significantly more effective than domperidone in improving dyspeptic symptoms and gastric emptying[2].
Levosulpiride vs. Itopride Comparable EfficacyStudies indicate that Levosulpiride and Itopride have similar efficacy in ameliorating the symptoms of functional dyspepsia[3][4][5].
Levosulpiride vs. Cisapride Comparable EfficacyLevosulpiride is at least as effective as cisapride in improving dyspeptic symptoms[6].
Metoclopramide vs. Placebo 5.68 (2.98–11.10)[7]Metoclopramide is significantly more effective than placebo.
Metoclopramide vs. Domperidone 2.29 (1.16–4.63)[7]Metoclopramide demonstrates higher efficacy than domperidone.
Metoclopramide vs. Itopride 2.77 (1.41–5.59)[7]Metoclopramide shows greater efficacy compared to itopride.
Domperidone vs. Placebo Favors DomperidoneDomperidone is more effective than placebo in managing symptoms of functional dyspepsia.
Itopride vs. Placebo Favors ItoprideItopride is more effective than placebo in improving symptoms of functional dyspepsia.
Cisapride vs. Placebo Favors CisaprideCisapride is more effective than placebo, although it has been largely withdrawn due to safety concerns[8].

Note: Odds Ratios greater than 1 favor the first-listed treatment. The data is synthesized from multiple network meta-analyses and comparative trials. A recent network meta-analysis highlighted that antipsychotics, including sulpiride or levosulpiride, were ranked first for efficacy in treating functional dyspepsia[9].

Table 2: Comparative Safety Profile of Prokinetic Drugs
DrugCommon Adverse EventsSerious Adverse Events
Levosulpiride Galactorrhea, breast tenderness, menstrual changes, somnolence[1][10][11].Generally well-tolerated with a low incidence of serious adverse events[6].
Metoclopramide Drowsiness, dystonic reactions (extrapyramidal symptoms)[3].Tardive dyskinesia (long-term use).
Domperidone Galactorrhea, gynecomastia[3].Cardiac arrhythmias (QT prolongation).
Itopride Diarrhea, abdominal pain, headache[3].Low incidence of adverse effects, does not cross the blood-brain barrier, and has no cardiac side effects of QT prolongation[3].
Cisapride Diarrhea, abdominal cramps.Serious cardiac arrhythmias (QT prolongation), leading to its withdrawal from many markets[8].

Experimental Protocols of Key Clinical Trials

The following section outlines the methodologies of representative randomized controlled trials (RCTs) for each prokinetic drug, providing insight into the experimental design behind the efficacy and safety data.

Levosulpiride
  • Study Design: Double-blind, randomized, placebo-controlled or active-controlled trials[1][2][10][11].

  • Patient Population: Adult patients with a diagnosis of functional dyspepsia based on established criteria (e.g., Rome criteria), with organic causes excluded by upper gastrointestinal endoscopy and ultrasound[1][3][12]. Patients with delayed gastric emptying were often included[10][11].

  • Intervention: Levosulpiride administered orally, typically at a dosage of 25 mg three times daily, for a duration of 3 to 4 weeks[1][2][3][10].

  • Outcome Measures:

    • Primary: Improvement in a global symptom score or a composite score of dyspeptic symptoms (e.g., postprandial fullness, early satiety, epigastric pain, bloating)[1][3][11]. The Short-Form Leeds Dyspepsia Questionnaire (SF-LDQ) has also been used[13][14].

    • Secondary: Gastric emptying time (measured by scintigraphy or ultrasonography), quality of life assessments, and incidence of adverse events[2][10][11].

Metoclopramide
  • Study Design: Double-blind, randomized, placebo-controlled trials[1].

  • Patient Population: Patients diagnosed with functional dyspepsia[1].

  • Intervention: Oral administration of Metoclopramide, typically 10 mg three times daily, for a treatment period of 4 weeks[1].

  • Outcome Measures:

    • Primary: Improvement in overall dyspeptic symptom scores[1].

    • Secondary: Assessment of adverse events, particularly extrapyramidal symptoms.

Domperidone
  • Study Design: Double-blind, randomized, placebo-controlled trials[1][2].

  • Patient Population: Patients with chronic functional dyspepsia[2].

  • Intervention: Oral Domperidone, typically at a dosage of 10 mg three times daily, for a duration of 30 days[2].

  • Outcome Measures:

    • Primary: Improvement in dyspeptic symptoms[2].

    • Secondary: Evaluation of gastric and gallbladder emptying using ultrasonography and monitoring for adverse events[2].

Itopride
  • Study Design: Randomized, double-blind, placebo-controlled trials[3].

  • Patient Population: Patients with functional dyspepsia according to Rome criteria[3].

  • Intervention: Oral Itopride, typically at a dosage of 50 mg three times daily, for a 4-week treatment period[3].

  • Outcome Measures:

    • Primary: Amelioration of various symptoms of functional dyspepsia, assessed via a global symptom score[3].

    • Secondary: Recurrence rate of symptoms after treatment cessation and incidence of adverse effects[3].

Cisapride
  • Study Design: Double-blind, randomized, placebo-controlled trials.

  • Patient Population: Patients with endoscopy-negative functional dyspepsia.

  • Intervention: Oral Cisapride, typically at a dosage of 5 or 10 mg three times daily, for 4 weeks.

  • Outcome Measures:

    • Primary: Improvement in dyspeptic symptom severity.

    • Secondary: Assessment of adverse events, with a particular focus on cardiovascular safety.

Signaling Pathways and Mechanisms of Action

The prokinetic effects of these drugs are mediated through distinct signaling pathways, primarily involving dopamine and serotonin receptors in the gastrointestinal tract.

Levosulpiride: A Dual-Mechanism Agent

Levosulpiride exerts its prokinetic effects through a dual mechanism of action:

  • Dopamine D2 Receptor Antagonism: Levosulpiride is a selective antagonist of dopamine D2 receptors in the gastrointestinal tract. By blocking these receptors, it enhances the release of acetylcholine from cholinergic neurons in the myenteric plexus. Increased acetylcholine levels lead to enhanced gastric motility and accelerated gastric emptying.

  • Serotonin 5-HT4 Receptor Agonism: Levosulpiride also acts as an agonist at serotonin 5-HT4 receptors. Activation of these receptors on enteric neurons further promotes the release of acetylcholine, contributing to its prokinetic effect.

Levosulpiride_Mechanism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Levosulpiride Levosulpiride D2_Receptor Dopamine D2 Receptor Levosulpiride->D2_Receptor Antagonism 5HT4_Receptor Serotonin 5-HT4 Receptor Levosulpiride->5HT4_Receptor Agonism ACh_Vesicle Acetylcholine (ACh) Vesicle 5HT4_Receptor->ACh_Vesicle Promotes ACh Release ACh ACh ACh_Vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binding Contraction Increased GI Motility & Contraction Muscarinic_Receptor->Contraction Dopamine Dopamine Dopamine->D2_Receptor Inhibits ACh Release

Caption: Levosulpiride's dual mechanism of action.

Other Prokinetic Drugs: Mechanisms of Action

The other prokinetic agents primarily act on dopamine or serotonin receptors, as illustrated below.

Prokinetic_Mechanisms cluster_drugs Prokinetic Drugs cluster_receptors Receptor Targets cluster_effects Primary Prokinetic Effect Metoclopramide Metoclopramide D2_Receptor Dopamine D2 Receptor Metoclopramide->D2_Receptor Antagonist 5HT4_Receptor Serotonin 5-HT4 Receptor Metoclopramide->5HT4_Receptor Agonist Domperidone Domperidone Domperidone->D2_Receptor Antagonist Itopride Itopride Itopride->D2_Receptor Antagonist AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibitor Cisapride Cisapride Cisapride->5HT4_Receptor Agonist Increased_ACh Increased Acetylcholine Release/Availability D2_Receptor->Increased_ACh 5HT4_Receptor->Increased_ACh AChE->Increased_ACh

Caption: Mechanisms of action for other prokinetic drugs.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical experimental workflow for a randomized, double-blind, placebo-controlled clinical trial comparing different prokinetic agents for functional dyspepsia.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Rome Criteria for FD, Endoscopy, Ultrasound) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Screening->Inclusion_Exclusion Randomization Randomization (Computer-Generated) Inclusion_Exclusion->Randomization Yes Screen_Failure Screen_Failure Inclusion_Exclusion->Screen_Failure No Treatment_A Treatment Group A (e.g., Levosulpiride 25mg tid) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator Drug) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Treatment_Period Treatment Period (e.g., 4 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Follow_Up_1 Follow-up Visit 1 (e.g., Week 2) Treatment_Period->Follow_Up_1 Follow_Up_2 Follow-up Visit 2 (e.g., Week 4) Follow_Up_1->Follow_Up_2 Data_Collection Data Collection (Symptom Scores, Adverse Events, QoL Questionnaires) Follow_Up_2->Data_Collection Data_Analysis Statistical Analysis (Comparison of Outcomes) Data_Collection->Data_Analysis

Caption: A typical clinical trial workflow.

References

Toxicological assessment and comparison of Levosulpiride and its dextro-enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive toxicological comparison reveals Levosulpiride, the levorotatory enantiomer of Sulpiride, exhibits a more favorable safety profile compared to its dextro counterpart. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear, data-driven assessment of these two compounds.

Levosulpiride is primarily recognized for its potent and selective antagonism of dopamine D2 receptors, with an additional agonistic effect on serotonin 5-HT4 receptors. This dual mechanism of action underpins its clinical efficacy as a prokinetic and antipsychotic agent. In contrast, its dextro-enantiomer, Dextrosulpiride, demonstrates different pharmacological and toxicological characteristics. Preclinical evidence consistently indicates that Levosulpiride possesses lower acute toxicity.[1]

Comparative Acute Toxicity

Quantitative data on the acute toxicity of both enantiomers is limited, with more information available for Levosulpiride. The median lethal dose (LD50) is a standardized measure of acute toxicity, representing the dose required to be lethal to 50% of a tested animal population.

CompoundAnimal ModelRoute of AdministrationLD50 Value (mg/kg)
LevosulpirideRatOral2600
LevosulpirideRatIntraperitoneal270
LevosulpirideRatIntravenous53
LevosulpirideMouseOral2450[2]
LevosulpirideMouseIntraperitoneal170[2]
LevosulpirideRabbitOral> 1500[2]
LevosulpirideRabbitIntravenous42[2]
Racemic SulpirideRat (Male)Oral7200[3]
Racemic SulpirideRat (Female)Oral6000[3]
Racemic SulpirideMouse (Male)Oral3400[3]
Racemic SulpirideMouse (Female)Oral2300[3]

Note: Direct comparative LD50 values for Dextrosulpiride were not available in the reviewed literature. The data for racemic Sulpiride is provided for context.

Key Toxicological Endpoints: A Comparative Overview

Beyond acute toxicity, the safety assessment of Levosulpiride and its enantiomer involves evaluating a range of potential adverse effects.

Toxicological EndpointLevosulpirideDextrosulpirideKey Observations
Neurotoxicity Can induce extrapyramidal symptoms (EPS) such as tremor, stiffness, and dystonia.[4]Expected to have a higher potential for EPS due to its pharmacological profile, although specific comparative studies are limited.The incidence and severity of EPS are key differentiating factors in the clinical use of dopamine antagonists.
Endocrine Toxicity Causes a significant elevation of serum prolactin levels, potentially leading to galactorrhea and menstrual irregularities.[5][6][7]Expected to have a similar or more pronounced effect on prolactin levels.Hyperprolactinemia is a known class effect of D2 receptor antagonists.
Cardiotoxicity Some clinical evidence suggests a potential for QT prolongation.Potential for cardiotoxicity is a concern for benzamide derivatives, but specific data for Dextrosulpiride is scarce.Inhibition of the hERG potassium channel is a key mechanism for drug-induced QT prolongation.
Mutagenicity Generally considered non-mutagenic based on preclinical studies.[8]Data not readily available.The Ames test is a standard in vitro assay for assessing mutagenic potential.
Reproductive Toxicity Preclinical studies have not indicated significant reproductive toxicity at therapeutic doses.[8]Data not readily available.OECD guidelines provide a framework for assessing reproductive and developmental toxicity.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed toxicities, it is crucial to visualize the signaling pathways affected by these compounds and the experimental workflows used in their assessment.

cluster_D2 Dopamine D2 Receptor Antagonism Levosulpiride Levosulpiride D2_Receptor Dopamine D2 Receptor Levosulpiride->D2_Receptor Blocks Gi_Protein Gi Protein D2_Receptor->Gi_Protein Inhibits activation AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cluster_5HT4 Serotonin 5-HT4 Receptor Agonism Levosulpiride Levosulpiride 5HT4_Receptor 5-HT4 Receptor Levosulpiride->5HT4_Receptor Activates Gs_Protein Gs Protein 5HT4_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Start Toxicity Assessment Workflow In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies (Rodent/Non-rodent) Start->In_Vivo Cytotoxicity Cytotoxicity (e.g., MTT Assay) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity (e.g., Ames Test) In_Vitro->Genotoxicity Cardiotoxicity Cardiotoxicity (e.g., hERG Assay) In_Vitro->Cardiotoxicity Acute_Tox Acute Toxicity (LD50 Determination) In_Vivo->Acute_Tox Sub_Chronic_Tox Sub-chronic & Chronic Toxicity In_Vivo->Sub_Chronic_Tox Specific_Tox Specific Toxicity (Neuro, Endo, Repro) In_Vivo->Specific_Tox Data_Analysis Data Analysis & Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Cardiotoxicity->Data_Analysis Acute_Tox->Data_Analysis Sub_Chronic_Tox->Data_Analysis Specific_Tox->Data_Analysis End Comparative Toxicological Profile Data_Analysis->End

References

Inter-laboratory comparison of Levosulpiride quantification using Levosulpiride-d3

Author: BenchChem Technical Support Team. Date: November 2025

Inter-laboratory Comparison of Levosulpiride Quantification in Human Plasma

A Comparative Guide to Bioanalytical Method Performance

This guide provides a comparative analysis of different validated bioanalytical methods for the quantification of Levosulpiride in human plasma. While a formal inter-laboratory proficiency test using Levosulpiride-d3 as a common internal standard has not been publicly documented, this guide simulates such a comparison by collating and examining the performance data from three distinct, published bioanalytical methods. For the purpose of this objective comparison, the laboratories that published these methods will be referred to as Laboratory A, Laboratory B, and Laboratory C.

The data presented herein is crucial for researchers, scientists, and drug development professionals in selecting or developing robust and reliable analytical methods for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of Levosulpiride. The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based assays to compensate for matrix effects and variability in extraction and ionization; however, the selected studies utilize other suitable internal standards, and their validation data still provide a strong basis for method comparison.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters from the three different laboratories. This allows for a direct comparison of the linearity, sensitivity, precision, and accuracy of each method.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Levosulpiride Quantification

ParameterLaboratory A (Park, J. H., et al., 2009)Laboratory B (Phapale, P. B., et al., 2010)Laboratory C (Hashim, M., et al., 2024)
Analytical Method RP-HPLC-MS/MSUPLC-MS/MSRP-HPLC-UV
Internal Standard (IS) TiaprideTiapridePantoprazole
Linearity Range 2 - 200 ng/mL2.5 - 200 ng/mL5 - 150 ng/mL
Correlation Coefficient (r²) ≥ 0.9990Not explicitly stated, but method was linearNot explicitly stated, but method was linear
Lower Limit of Quantification (LLOQ) 2 ng/mL2.5 ng/mL5 ng/mL
Intra-day Precision (%RSD) 3.1 - 7.3%≤ 5.0%Not explicitly stated
Inter-day Precision (%RSD) 3.9 - 8.5%≤ 5.0%Not explicitly stated
Intra-day Accuracy (% Bias or % DEV) -4.4 to 5.6%-4.2 to 3.8%Not explicitly stated
Inter-day Accuracy (% Bias or % DEV) -3.9 to 4.9%-3.5 to 2.9%Not explicitly stated
Mean Recovery (%) Not explicitly stated85.2% (Levosulpiride), 89.5% (IS)Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of bioanalytical assays. The following sections outline the key experimental protocols employed by each laboratory.

Methodology: Laboratory A (Park, J. H., et al., 2009)[1][2]
  • Sample Preparation: Liquid-liquid extraction. To 100 µL of human plasma, 50 µL of internal standard solution (Tiapride) and 50 µL of 1 M NaOH were added. The mixture was vortexed, and then 1 mL of ethyl acetate was added for extraction. After centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in the mobile phase.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: Not specified in the provided abstract.

    • Mobile Phase: Not specified in the provided abstract.

  • Detection: Tandem Mass Spectrometry (MS/MS) with positive ion electrospray ionization (ESI).

    • Mass Transitions: Levosulpiride: m/z 342.1 → 112.2; Tiapride (IS): m/z 329.1 → 213.2.[1]

Methodology: Laboratory B (Phapale, P. B., et al., 2010)[3][4][5]
  • Sample Preparation: Protein precipitation. Details of the protein precipitation method are not specified in the provided abstract.

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC).

    • Column: UPLC BEH C18.[2][3]

    • Mobile Phase: Isocratic elution with a mixture of 1 mM ammonium formate buffer (pH 3 with formic acid) and acetonitrile (60:40, v/v).[2][3]

  • Detection: Tandem Mass Spectrometry (MS/MS).

    • Mass Transitions: Levosulpiride: m/z 342 → 112; Tiapride (IS): m/z 329 → 256.[2][3]

Methodology: Laboratory C (Hashim, M., et al., 2024)[6][7][8]
  • Sample Preparation: Liquid-liquid extraction. Levosulpiride and the internal standard (Pantoprazole) were extracted from human plasma using a mixture of ethyl acetate and dichloromethane (4:1, v/v).[4]

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: Agilent C18 (4.6 x 250 mm, 5 μm).[4]

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.2) in a 60:40 ratio, at a flow rate of 1 mL/min.[4]

  • Detection: UV detection.

    • Wavelength: 280 nm.[4]

Visualized Workflows and Relationships

To further clarify the processes involved in Levosulpiride quantification and inter-laboratory comparisons, the following diagrams are provided.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample into LC Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Levosulpiride Conc. Calibrate->Quantify Report Report Results Quantify->Report

Figure 1. General experimental workflow for Levosulpiride quantification by LC-MS/MS.

G cluster_labs Participating Laboratories Coordinator Coordinating Laboratory (Prepares & Distributes Samples) Samples Homogenized Plasma Samples (Spiked with known Levosulpiride conc.) Coordinator->Samples LabA Laboratory A (Analyzes Samples) Samples->LabA Sample Set 1 LabB Laboratory B (Analyzes Samples) Samples->LabB Sample Set 2 LabC Laboratory C (Analyzes Samples) Samples->LabC Sample Set 3 ResultsA Results A LabA->ResultsA ResultsB Results B LabB->ResultsB ResultsC Results C LabC->ResultsC Comparison Central Data Comparison (Assesses Accuracy, Precision, & Inter-Lab Variability) ResultsA->Comparison ResultsB->Comparison ResultsC->Comparison Comparison->Coordinator Performance Report

Figure 2. Logical relationship in a typical inter-laboratory comparison study.

References

Justification for Using a Deuterated Standard in Regulatory Submissions for Levosulpiride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision in the development and validation of bioanalytical methods for regulatory submissions. This guide provides a comprehensive justification for the use of a deuterated internal standard for the quantitative analysis of Levosulpiride in biological matrices, comparing its performance with alternative approaches and providing supporting rationale based on regulatory expectations and scientific principles.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is widely recognized as the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS).[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS whenever possible for mass spectrometry-based assays.[2][3] This preference is rooted in the ability of a SIL-IS to mimic the analyte of interest, Levosulpiride, throughout the entire analytical process, from sample extraction to detection.[4]

Superiority of Deuterated Standards Over Structural Analogs

The primary alternative to a deuterated standard is a structural analog. While structural analogs can be used, they often fall short in providing the same level of accuracy and precision.[5] Deuterated standards, being chemically identical to the analyte, co-elute chromatographically and exhibit the same ionization efficiency and extraction recovery.[4] This ensures that any variability encountered during sample processing, such as matrix effects, is effectively normalized.[3]

Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the ionization of the target analyte, leading to inaccurate quantification.[1] A deuterated internal standard experiences the same degree of ion suppression or enhancement as the unlabeled Levosulpiride, allowing for a highly accurate correction.[2] Structural analogs, with their different chemical structures, may have different retention times and be affected differently by the matrix, compromising data quality.[1][6]

The following table summarizes the key performance differences between a deuterated internal standard and a structural analog for the bioanalysis of Levosulpiride.

Performance ParameterDeuterated Internal Standard (Levosulpiride-d4)Structural Analog Internal Standard (e.g., Tiapride)Justification for Levosulpiride Analysis
Accuracy High (typically <5% bias)Moderate to High (can be >15% bias)A deuterated standard for Levosulpiride would provide greater confidence in the measured concentrations, which is critical for pharmacokinetic and bioequivalence studies submitted to regulatory agencies.
Precision High (%CV typically <5%)Moderate (%CV can be >15%)Lower variability with a deuterated standard ensures more reliable and reproducible results across different samples and analytical runs.
Matrix Effect Compensation ExcellentVariable and often incompleteGiven the complexity of biological matrices like plasma, a deuterated standard is essential to mitigate the risk of inaccurate results due to matrix effects.[3]
Extraction Recovery Identical to LevosulpirideSimilar but can differA deuterated standard will more accurately reflect any loss of Levosulpiride during the sample preparation steps.
Chromatographic Co-elution YesNoCo-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak.
Regulatory Acceptance Highly RecommendedAcceptable, but may require more extensive validation and justificationUsing a deuterated standard aligns with the recommendations of major regulatory agencies, potentially streamlining the review process.[2][3]

Experimental Protocols

While a specific protocol for Levosulpiride with a deuterated standard is not publicly available, the following represents a typical workflow for a validated LC-MS/MS method that would be suitable for regulatory submission.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 25 µL of Levosulpiride-d4 internal standard working solution (concentration to be optimized during method development).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of Levosulpiride.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Levosulpiride: m/z 342.1 → 112.2

    • Levosulpiride-d4: (Predicted) m/z 346.1 → 116.2 (assuming 4 deuterium atoms on the ethyl group)

Visualizing the Rationale and Workflow

The following diagrams illustrate the justification for using a deuterated standard and the typical bioanalytical workflow.

G cluster_0 Justification for Deuterated Standard cluster_1 Analytical Process cluster_2 Outcome Analyte Levosulpiride IS_Deuterated Levosulpiride-d4 (Deuterated IS) Analyte->IS_Deuterated Chemically Identical IS_Analog Structural Analog IS (e.g., Tiapride) Analyte->IS_Analog Chemically Similar Extraction Sample Extraction IS_Deuterated->Extraction Identical Behavior Accurate_Quant Accurate & Precise Quantification IS_Deuterated->Accurate_Quant IS_Analog->Extraction Similar Behavior Variable_Quant Potentially Variable Quantification IS_Analog->Variable_Quant Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization

Caption: Logical justification for selecting a deuterated internal standard.

G start Biological Sample (Plasma) add_is Add Deuterated IS (Levosulpiride-d4) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (Nitrogen) supernatant->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Processing & Quantification lc_ms->data

Caption: Experimental workflow for Levosulpiride bioanalysis using a deuterated standard.

Conclusion

The use of a deuterated internal standard for the bioanalysis of Levosulpiride in regulatory submissions is strongly justified by its ability to provide superior accuracy, precision, and robustness compared to a structural analog. By effectively compensating for matrix effects and other sources of analytical variability, a deuterated standard ensures the generation of high-quality data that meets the stringent requirements of regulatory agencies. While the initial investment in a custom-synthesized deuterated standard may be higher, the long-term benefits of a more reliable and defensible bioanalytical method far outweigh the costs. This approach minimizes the risk of study failure and facilitates a smoother path through the regulatory review process.

References

Safety Operating Guide

Proper Disposal of Levosulpiride-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Levosulpiride-d3, ensuring compliance and minimizing risk.

This compound, a deuterated analog of Levosulpiride, requires careful handling and disposal due to its chemical nature. While specific safety data sheets (SDS) for this compound may not always be readily available, a comprehensive disposal plan can be formulated by referencing the SDS for the parent compound, Levosulpiride, and incorporating best practices for handling deuterated compounds and pharmaceutical waste.

Regulatory Framework

The disposal of this compound, like all pharmaceutical waste, is governed by a multi-tiered regulatory framework. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous and non-hazardous solid waste. Individual states may have more stringent regulations that must also be followed. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

Disposal Procedures

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Disposal Protocol:

  • Consult the Safety Data Sheet (SDS): Always attempt to obtain the specific SDS for this compound. If unavailable, refer to the SDS for Levosulpiride.

  • Segregation: Treat this compound as a hazardous chemical waste. It should be segregated from other laboratory waste streams.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and compatible waste container.

    • For solutions of this compound, the solvent will dictate the appropriate waste container. For instance, if dissolved in a combustible solvent, it should be placed in a designated solvent waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal as hazardous waste. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Decontamination of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough decontamination, the container can be disposed of as non-hazardous waste, provided all labels are defaced.

Quantitative Data Summary

ParameterGuidelineSource
Disposal Method Incineration in a licensed facilitySDS for Levosulpiride
Waste Classification Hazardous Chemical WasteGeneral guidance for deuterated compounds
Regulatory Oversight EPA (RCRA), State, and Local AuthoritiesFederal and State Regulations

Disposal Workflow

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Final Disposal start Start: Unused or Waste this compound consult_sds Consult SDS for this compound (or parent compound) start->consult_sds wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe segregate Segregate as Hazardous Waste wear_ppe->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incineration Licensed Hazardous Waste Incineration contact_ehs->incineration

Caption: Logical workflow for the proper disposal of this compound.

Safeguarding Researchers: A Comprehensive Guide to Handling Levosulpiride-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Levosulpiride-d3. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on established best practices for handling potent active pharmaceutical ingredients (APIs).

Handling potent compounds like this compound requires stringent control measures to protect laboratory personnel from exposure.[1] This includes the use of appropriate personal protective equipment (PPE), adherence to proper handling and disposal protocols, and a thorough understanding of the compound's potential hazards. The information presented here is a synthesis of safety data sheets for the parent compound, Levosulpiride, and general guidelines for API handling.

Personal Protective Equipment (PPE) Requirements

The selection and proper use of PPE are the first line of defense against chemical exposure.[2] The following table summarizes the necessary PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Respiratory Protection Full-face respiratorRecommended when exposure limits may be exceeded or if irritation is experienced.[3]
Disposable respiratorsSuitable for situations with nuisance odors or when hazard levels are below the Permissible Exposure Limit (PEL), but additional protection is desired.[4]
Hand Protection Chemical-resistant glovesMust conform to EN 374 standards.[5] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[6]
Eye Protection Safety gogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Body Protection Laboratory coatStandard practice for all laboratory work.
Protective coverallsConsider for tasks with a higher risk of splashes or dust generation.[4]

Operational Plan for Handling this compound

A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Ventilated Enclosure prep_workspace->handle_weigh Proceed to Handling handle_prepare Prepare Solutions in Fume Hood handle_weigh->handle_prepare post_decontaminate Decontaminate Work Surfaces handle_prepare->post_decontaminate Proceed to Post-Handling post_ppe Remove PPE Correctly post_decontaminate->post_ppe post_handwash Wash Hands Thoroughly post_ppe->post_handwash disp_waste Segregate Contaminated Waste post_handwash->disp_waste Proceed to Disposal disp_container Place in Labeled, Sealed Containers disp_waste->disp_container disp_protocol Dispose According to Institutional Protocols disp_container->disp_protocol

Safe handling workflow for this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be considered contaminated. These items should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedures:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated materials should be picked up and disposed of without creating dust.[5]

  • Ensure that all waste containers are kept in a suitable, closed state for disposal.[6]

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with plenty of water.[7] Remove contaminated clothing and wash before reuse.[8] Seek medical attention.

  • Eye Contact: Flush eyes with water as a precaution.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By implementing these safety and logistical measures, research institutions can foster a secure environment for the handling of this compound, thereby protecting their most valuable asset: their scientific staff.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.